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Core Science & Biosynthesis

Foundational

The Physicochemical Profile and Strategic Utility of 5-(2-Hydroxyethyl)nicotinonitrile in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the nicotinonitrile (3-cyanopyridine) scaffold is recognized as a "privileged structure," forming the core of numerous FDA-approved therapeutics and advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the nicotinonitrile (3-cyanopyridine) scaffold is recognized as a "privileged structure," forming the core of numerous FDA-approved therapeutics and advanced clinical candidates[1]. Among its functionalized derivatives, 5-(2-Hydroxyethyl)nicotinonitrile (CAS: 1694868-89-7) has emerged as a highly versatile, advanced intermediate[2]. By strategically positioning a two-carbon aliphatic alcohol at the 5-position of the electron-deficient cyanopyridine ring, this molecule offers a unique balance of physicochemical stability and synthetic tractability.

This technical guide provides an in-depth analysis of the physicochemical properties, structural rationale, derivatization workflows, and pharmacological applications of 5-(2-Hydroxyethyl)nicotinonitrile, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Rationale

The utility of 5-(2-Hydroxyethyl)nicotinonitrile stems directly from its distinct physicochemical profile. The molecule integrates three critical pharmacophoric elements: a basic pyridine nitrogen, a strongly electron-withdrawing nitrile group, and a flexible primary alcohol.

Quantitative Data Summary

To facilitate compound library design and storage planning, the core physicochemical and commercial parameters of 5-(2-Hydroxyethyl)nicotinonitrile are summarized below[2][3][4]:

PropertyValueCausality / Significance in Drug Design
Chemical Name 5-(2-Hydroxyethyl)nicotinonitrileStandard IUPAC nomenclature.
CAS Registry Number 1694868-89-7Unique identifier for sourcing and regulatory tracking.
Molecular Formula C₈H₈N₂ODefines the mass and elemental composition.
Molecular Weight 148.16 g/mol Low molecular weight ensures high ligand efficiency (LE).
Purity (Commercial) ≥ 95% - 97%Critical for preventing side reactions in multi-step syntheses.
Physical State SolidFacilitates precise gravimetric dosing and stable storage.
Storage Conditions +4°C, Inert atmospherePrevents ambient oxidation of the primary alcohol; light-sensitive.
Structural and Electronic Causality

As an application scientist, I emphasize that the structural arrangement of this molecule is highly deliberate:

  • The Pyridine Core : Acts as a bioisostere for benzene but features a built-in hydrogen bond acceptor (the nitrogen lone pair). This is essential for anchoring inhibitors into the hinge region of kinase ATP-binding pockets[1].

  • The 3-Cyano Group : The nitrile moiety is strongly electron-withdrawing. This inductive effect lowers the pKa of the adjacent pyridine nitrogen, modulating its basicity. In drug design, reducing basicity is a proven strategy to improve passive membrane permeability and mitigate off-target hERG channel toxicity (cardiotoxicity)[5].

  • The 5-(2-Hydroxyethyl) Vector : The two-carbon aliphatic chain provides precisely enough rotational degrees of freedom to allow the terminal hydroxyl group to project out of narrow binding pockets and interact with solvent-exposed regions. Synthetically, the primary alcohol serves as an ideal handle for late-stage functionalization[6].

Synthetic Workflows & Derivatization

5-(2-Hydroxyethyl)nicotinonitrile is rarely the final drug candidate; rather, it is a versatile building block. The primary alcohol can be readily activated to facilitate the rapid generation of diverse compound libraries.

Workflow A 5-(2-Hydroxyethyl) nicotinonitrile B Activation (e.g., Mesylation) A->B MsCl, Et3N C Electrophilic Intermediate B->C D Nucleophilic Substitution C->D Amine/Thiol E Target Pharmacophore (Kinase Inhibitor) D->E

Fig 1. Synthetic derivatization workflow of 5-(2-Hydroxyethyl)nicotinonitrile.

Derivatization Protocol: Activation and Substitution

To convert the hydroxyl group into a functional pharmacophore (e.g., attaching a piperazine ring for target engagement), the following causal steps are employed:

  • Activation : The alcohol is treated with Methanesulfonyl chloride (MsCl) in the presence of Triethylamine (Et₃N) at 0°C. Causality: The hydroxyl group is a poor leaving group. Converting it to a mesylate creates a highly electrophilic center susceptible to nucleophilic attack.

  • Substitution : A secondary amine (e.g., N-methylpiperazine) is introduced under mild heating. Causality: The amine acts as a nucleophile in an Sₙ2 reaction, displacing the mesylate to form a stable carbon-nitrogen bond, yielding the final functionalized nicotinonitrile derivative.

Pharmacological Applications & Mechanistic Insights

Derivatives synthesized from the nicotinonitrile scaffold exhibit a broad spectrum of pharmacological activities, most notably in oncology as targeted kinase inhibitors[7].

Pim-1 Kinase Inhibition and Apoptosis

Recent studies have highlighted the efficacy of nicotinonitrile derivatives as pan-Pim kinase inhibitors. Pim kinases are overexpressed in various malignancies (e.g., hepatocellular carcinoma) and promote tumor survival by phosphorylating and inactivating pro-apoptotic proteins[8].

By utilizing derivatives of 5-(2-Hydroxyethyl)nicotinonitrile, researchers can design competitive inhibitors that occupy the ATP-binding pocket of Pim-1. This blockade prevents the phosphorylation of downstream targets, thereby restoring the apoptotic cascade and inducing cell cycle arrest at the G2/M phase[8].

Pathway Drug Nicotinonitrile Inhibitor Kinase Target Kinase (e.g., Pim-1) Drug->Kinase Blocks ATP Pocket Substrate Pro-apoptotic Factors (Bad) Kinase->Substrate Phosphorylates Bcl2 Anti-apoptotic Factors (Bcl-2) Kinase->Bcl2 Stabilizes Caspase Caspase-3 Cascade Substrate->Caspase Activates Bcl2->Caspase Inhibits Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Fig 2. Mechanism of apoptosis induction via Pim-1 kinase inhibition by nicotinonitriles.

Experimental Methodologies: Self-Validating Systems

To evaluate the efficacy of newly synthesized nicotinonitrile derivatives, robust biochemical assays are required. The following protocol describes a self-validating In Vitro Kinase Inhibition Assay[1].

Self-Validating In Vitro Kinase Inhibition Protocol

A self-validating protocol must inherently detect its own failure modes. In this workflow, the inclusion of specific controls ensures that any signal degradation is immediately identifiable, preventing false data interpretation.

Step 1: Reagent and Compound Preparation

  • Action : Dissolve the test nicotinonitrile derivative in 100% DMSO to create a 10 mM stock, then perform serial dilutions in assay buffer (final DMSO concentration <1%).

  • Causality : Nicotinonitrile derivatives can be lipophilic. Pre-dissolving in DMSO prevents compound precipitation, ensuring the calculated concentration matches the actual free-drug concentration in the assay.

Step 2: System Validation Controls (The Self-Validating Mechanism)

  • Action : Prepare a Positive Control well containing 1 µM Staurosporine (a known pan-kinase inhibitor)[8] and a Negative Control well containing only the DMSO vehicle.

  • Causality : The Staurosporine well validates that the enzyme is capable of being inhibited (ruling out mutated or degraded enzyme batches). The DMSO well establishes the 100% activity baseline. If the Z'-factor between these two controls falls below 0.5, the assay automatically invalidates itself.

Step 3: Enzyme-Inhibitor Pre-Incubation

  • Action : Incubate the target kinase (e.g., Pim-1 or VEGFR-2) with the test compound for 30 minutes at 30°C before adding ATP.

  • Causality : Many structurally complex inhibitors exhibit slow-binding kinetics. Pre-incubation allows the system to reach thermodynamic equilibrium, preventing the underestimation of inhibitor potency (IC₅₀).

Step 4: Reaction Initiation and Detection

  • Action : Initiate the reaction by adding ATP at exactly its established Michaelis constant ( Km​ ) value for the specific kinase. Measure substrate phosphorylation using a time-resolved fluorescence resonance energy transfer (TR-FRET) readout.

  • Causality : Setting the ATP concentration at Km​ ensures the assay is highly sensitive to competitive ATP-site inhibitors (like nicotinonitriles) while maintaining a robust signal-to-noise ratio.

References

  • Accela ChemBio Inc. "14282-78-1,4-Methylthiophene-2-carboxylic Acid-AccelaChem|AccelaChemBio". AccelaChem.
  • Cacheby. "RHAWN R074616-250mg 5-(3-Fluorophenyl)pyridin-3-amine 250mg pk". Cacheby.
  • BidePharm. "CAS号:1211531-62-2 - 毕得医药". BidePharm.
  • BenchChem. "The Nicotinonitrile Scaffold: A Comprehensive Technical Guide for Drug Discovery". BenchChem.
  • PubMed (NIH). "Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition". PubMed.
  • ResearchGate. "Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present)". ResearchGate.
  • ResearchGate. "Nicotinonitrile derivatives as antitumor agents." ResearchGate.
  • RSC Publishing. "Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening". RSC Publishing.

Sources

Exploratory

1H and 13C NMR spectroscopy data for 5-(2-Hydroxyethyl)nicotinonitrile

Structural Elucidation of 5-(2-Hydroxyethyl)nicotinonitrile: A Comprehensive Guide to ¹H and ¹³C NMR Spectroscopy Executive Summary The structural characterization of highly functionalized pyridine derivatives is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 5-(2-Hydroxyethyl)nicotinonitrile: A Comprehensive Guide to ¹H and ¹³C NMR Spectroscopy

Executive Summary

The structural characterization of highly functionalized pyridine derivatives is a critical workflow in modern medicinal chemistry and drug development. 5-(2-Hydroxyethyl)nicotinonitrile (CAS: 1694868-89-7) features a pyridine-3-carbonitrile (nicotinonitrile) scaffold, a privileged pharmacophore frequently utilized to modulate physicochemical properties and target binding affinities[1]. This whitepaper provides an in-depth, theoretically grounded guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of this molecule. By synthesizing empirical substituent effects and multidimensional NMR workflows, this guide empowers researchers to confidently assign spectral data, validate molecular integrity, and differentiate the target compound from trace impurities.

Structural Elucidation Strategy: The Electronic Environment

The accurate interpretation of NMR spectra for 5-(2-Hydroxyethyl)nicotinonitrile requires a deep understanding of the competing electronic effects within the molecule. The core pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which exerts a strong inductive (-I) effect, deshielding the α-protons (C2, C6)[2].

In this specific scaffold, two additional substituents dramatically alter the local magnetic environments:

  • The Nitrile Group (-CN) at C3: This group exerts powerful electron-withdrawing inductive (-I) and mesomeric (-M) effects. It significantly deshields the adjacent protons while simultaneously causing a pronounced shielding "ipso effect" on the C3 carbon itself.

  • The 2-Hydroxyethyl Group (-CH₂CH₂OH) at C5: This aliphatic chain acts as a mild electron donor via hyperconjugation. The terminal hydroxyl group introduces hydrogen bonding dynamics that can influence the chemical shift and multiplicity of the adjacent methylene protons depending on solvent selection and dryness.

Experimental Protocol: A Self-Validating Acquisition System

To ensure trustworthiness and reproducibility, NMR acquisition must be treated as a self-validating system. The following protocol guarantees high-fidelity data suitable for regulatory submission or peer-reviewed publication.

Step-by-Step Methodology:

  • Solvent Selection & Preparation: Weigh 15 mg (for ¹H) or 45 mg (for ¹³C) of 5-(2-Hydroxyethyl)nicotinonitrile. Dissolve completely in 0.6 mL of anhydrous Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is selected over CDCl₃ to ensure complete dissolution of the polar hydroxyl and nitrile moieties and to slow the chemical exchange of the -OH proton, allowing for the observation of scalar coupling.

  • Referencing & Locking: Transfer the solution to a high-quality 5 mm NMR tube. Insert into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO-d₆. Shim the magnet (Z1-Z5) until the residual solvent pentet at δ 2.50 ppm is sharp and symmetrical[3].

  • ¹H NMR Acquisition: Acquire the proton spectrum using a 30° flip angle (zg30 pulse program). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal (T₁) relaxation, guaranteeing accurate quantitative integration. Acquire 16 to 32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling (zgpg30). Because quaternary carbons (like C3, C5, and the -CN carbon) lack attached protons for efficient dipole-dipole relaxation, increase the D1 delay to 3.0–5.0 seconds. Acquire a minimum of 1024 scans to achieve an optimal signal-to-noise ratio.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 5-(2-Hydroxyethyl)nicotinonitrile in DMSO-d₆ is defined by the rigid aromatic signals and the flexible aliphatic side chain. The meta-coupling (⁴J) between the isolated pyridine protons typically ranges from 1.5 to 2.5 Hz[2].

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentCausality & Mechanistic Insight
8.95 Doublet (d)1H~2.1H-2 (Aromatic)Most deshielded proton. Subject to the combined -I effects of the adjacent pyridine nitrogen and the ortho-nitrile group[4].
8.70 Doublet (d)1H~2.1H-6 (Aromatic)Deshielded by the adjacent nitrogen, but slightly shielded relative to H-2 due to the electron-donating nature of the ortho-alkyl group.
8.15 Triplet (t)*1H~2.1H-4 (Aromatic)Located between the -CN and alkyl groups. Appears as a narrow triplet (or doublet of doublets) due to meta-coupling to both H-2 and H-6.
4.75 Triplet (t)1H~5.2-OH (Hydroxyl)Exchangeable proton. In dry DMSO-d₆, it couples to the adjacent methylene group, appearing as a triplet.
3.65 Quart. (td)2H6.5, 5.2-CH₂-O (Aliphatic)Deshielded by the adjacent electronegative oxygen atom. Couples to both the benzylic CH₂ and the OH proton.
2.85 Triplet (t)2H6.5-CH₂-Ar (Aliphatic)Benzylic protons; shifted downfield relative to standard alkanes due to the diamagnetic anisotropy of the pyridine ring.

*Note: H-4 is technically a doublet of doublets (dd), but often presents as a pseudo-triplet if the ⁴J couplings to H-2 and H-6 are nearly identical.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR provides an unambiguous map of the molecular skeleton. The chemical shifts are heavily dictated by the hybridization state and the electronegativity of attached heteroatoms[2].

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)TypeAssignmentCausality & Mechanistic Insight
152.5 CHC-2Highly deshielded by the direct attachment to the pyridine nitrogen.
151.2 CHC-6Deshielded by the nitrogen, slightly upfield of C-2 due to the alkyl substituent.
138.5 CqC-5Quaternary carbon attached to the alkyl chain.
137.8 CHC-4Aromatic carbon ortho to the nitrile group.
117.2 Cq-C≡NCharacteristic resonance region for sp-hybridized nitrile carbons[5].
109.5 CqC-3Exhibits a strong upfield shift (ipso effect) due to the magnetic anisotropy and heavy-atom shielding effect of the attached cyano group.
61.4 CH₂-CH₂-ODeshielded by the highly electronegative oxygen atom.
35.2 CH₂-CH₂-ArStandard benzylic carbon resonance.

Multidimensional NMR Workflows for Unambiguous Assignment

While 1D NMR provides foundational data, the absolute structural confirmation of 5-(2-Hydroxyethyl)nicotinonitrile relies on 2D NMR techniques. The workflow below illustrates how a Senior Application Scientist systematically locks in the molecular structure.

G cluster_1D 1D Acquisition cluster_2D 2D Correlation H1 1H NMR (Proton Environments) COSY COSY (H-H Coupling) H1->COSY HSQC HSQC (C-H Direct Bonds) H1->HSQC C13 13C NMR (Carbon Skeleton) C13->HSQC HMBC HMBC (C-H Long Range) COSY->HMBC HSQC->HMBC Final Unambiguous Structural Elucidation HMBC->Final

Figure 1: Multidimensional NMR workflow for unambiguous structural elucidation.

  • COSY (Correlation Spectroscopy): Confirms the connectivity of the aliphatic chain by showing a cross-peak between the -CH₂-Ar (δ 2.85) and -CH₂-O (δ 3.65) protons. It also resolves the meta-coupling network between H-2, H-4, and H-6.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the direct ¹JCH bonds, definitively linking the proton signals at δ 8.95, 8.70, and 8.15 to their respective carbons at δ 152.5, 151.2, and 137.8.

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical step for assigning quaternary carbons. The benzylic protons (δ 2.85) will show strong ³JCH correlations to C-4 (δ 137.8) and C-6 (δ 151.2), and a ²JCH correlation to C-5 (δ 138.5), anchoring the hydroxyethyl group to the exact position on the pyridine ring.

Data Integrity and Impurity Profiling

A hallmark of authoritative NMR reporting is the ability to distinguish the target analyte from trace impurities. During the synthesis or purification of 5-(2-Hydroxyethyl)nicotinonitrile, residual solvents may persist. Researchers must cross-reference unexpected signals against established impurity tables[3]. For instance, in DMSO-d₆, residual water appears at δ 3.33 ppm, which must not be confused with the aliphatic signals of the hydroxyethyl chain. Furthermore, trace ethyl acetate (a common extraction solvent) will present a quartet at δ 4.03 ppm and a triplet at δ 1.17 ppm, which can be easily identified and excluded from the compound's integration[3].

References

1.[2] Title: Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives Source: Benchchem URL:

2.[3] Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: ACS Publications (Organometallics) URL:

3.[1] Title: Molecular Docking Study of Conformational Polymorph: Building Block of Crystal Chemistry Source: National Institutes of Health (NIH) URL:

4.[4] Title: Base-Mediated Synthesis of Highly Functionalized 2-Aminonicotinonitriles from α-Keto Vinyl Azides and α,α-Dicyanoalkenes Source: The Royal Society of Chemistry (RSC) URL:

5.[5] Title: Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives Source: Semantic Scholar URL:

Sources

Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of 5-(2-Hydroxyethyl)nicotinonitrile

Introduction & Chemical Profiling In modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including so...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

In modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability. 5-(2-Hydroxyethyl)nicotinonitrile (CAS: 1694868-89-7), also known as 5-(2-hydroxyethyl)pyridine-3-carbonitrile, is a highly versatile bifunctional building block[1]. With a molecular formula of C₈H₈N₂O and a molecular weight of 148.16 g/mol , it features a pyridine core substituted with a highly polar, hydrogen-bond-donating 2-hydroxyethyl group and an electron-withdrawing, hydrogen-bond-accepting nitrile group.

While nicotinonitrile (3-cyanopyridine) itself crystallizes in a monoclinic P21​/c space group[2], the addition of the flexible 2-hydroxyethyl chain at the 5-position fundamentally alters its solid-state packing. This whitepaper details the supramolecular crystal engineering principles governing this molecule and provides a comprehensive, field-validated protocol for determining its absolute structure via Single-Crystal X-ray Diffraction (SCXRD).

Crystal Engineering & Supramolecular Synthons

The deliberate design and understanding of organic crystal structures—termed crystal engineering—relies heavily on the identification of supramolecular synthons. According to the foundational work by G.R. Desiraju, the solid-state architecture of organic molecules is driven not only by strong, classical hydrogen bonds but also by weak, directional interactions (e.g., C–H···O and C–H···N)[3].

For 5-(2-Hydroxyethyl)nicotinonitrile, the crystal lattice is governed by a hierarchy of intermolecular forces:

  • Primary Synthons (Strong H-Bonds): The terminal hydroxyl group (-OH) acts as a potent hydrogen bond donor. The primary acceptors are the pyridine nitrogen (N_py) and the sp-hybridized nitrile nitrogen (N_nitrile). This typically results in robust, infinite 1D hydrogen-bonded chains or 2D sheets.

  • Secondary Synthons (Weak H-Bonds): The acidic protons on the electron-deficient pyridine ring participate in weak C–H···N(nitrile) or C–H···O(hydroxyl) interactions, which cross-link the primary chains into a 3D network[3].

  • Tertiary Synthons ( π−π Stacking): The planar pyridine rings engage in offset face-to-face π−π stacking, minimizing the free energy of the crystal lattice.

Synthons Molecule 5-(2-Hydroxyethyl)nicotinonitrile Hydroxyl Hydroxyl Group (-OH) Molecule->Hydroxyl H-Bond Donor Nitrile Nitrile Group (-C≡N) Molecule->Nitrile H-Bond Acceptor Pyridine Pyridine Ring Molecule->Pyridine pi-System & Acceptor Hydroxyl->Nitrile Strong O-H...N H-bond Hydroxyl->Pyridine Strong O-H...N(py) H-bond Pyridine->Nitrile Weak C-H...N H-bond Pyridine->Pyridine pi-pi Stacking

Caption: Supramolecular synthons and intermolecular interactions in the crystal lattice.

Experimental Methodology: SCXRD Protocol

To unambiguously determine the three-dimensional atomic structure of 5-(2-Hydroxyethyl)nicotinonitrile, a rigorous SCXRD workflow must be executed. The following protocol is designed as a self-validating system, ensuring high-resolution data collection and accurate phase determination[4][5].

Step 3.1: Single Crystal Growth

The causality behind solvent selection is critical: the solvent must dissolve the compound at elevated temperatures but reach supersaturation slowly upon cooling or evaporation to prevent amorphous precipitation.

  • Protocol: Dissolve 50 mg of 5-(2-Hydroxyethyl)nicotinonitrile in a minimum volume of a binary solvent system (e.g., Ethyl Acetate / Hexanes, 1:1 v/v) at 60 °C. Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust. Puncture the cap with a single needle and allow slow evaporation at ambient temperature (20 °C) over 3–5 days until diffraction-quality, block-like single crystals form.

Step 3.2: Cryogenic Mounting
  • Protocol: Select a single crystal (optimal size: 0.1 × 0.1 × 0.2 mm) under a polarized light microscope. Coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) to protect it from atmospheric moisture and mount it on a MiTeGen MicroMount.

  • Causality: The crystal is immediately transferred to the diffractometer goniometer and cooled to 100 K using an Oxford Cryostream or similar nitrogen gas stream[6]. Cryocooling minimizes the thermal displacement parameters (atomic vibrations), thereby drastically improving the signal-to-noise ratio of high-angle diffraction spots and preventing radiation damage.

Step 3.3: X-Ray Diffraction Data Collection
  • Protocol: Utilize a modern diffractometer equipped with a microfocus X-ray source and a Photon II CPAD or HyPix-6000HE area detector[4][5].

  • Source Selection: Since the molecule is achiral and contains only light atoms (C, H, N, O), Mo K α radiation ( λ=0.71073 Å) is preferred to achieve high-resolution data ( dmin​<0.75 Å) and minimize absorption effects[6]. Alternatively, Cu K α ( λ=1.54184 Å) can be used if the crystals are exceptionally small, as it provides a higher diffraction yield for light-atom structures.

Step 3.4: Data Reduction and Structure Solution
  • Protocol: Integrate the raw diffraction frames using the instrument's native software (e.g., Bruker APEX4 or Rigaku CrysAlisPro). Apply a multi-scan absorption correction (e.g., SADABS). Solve the phase problem using intrinsic phasing algorithms (SHELXT) to locate the heavy atoms (C, N, O).

  • Refinement: Perform a full-matrix least-squares refinement on F2 using SHELXL. Locate hydrogen atoms via difference Fourier maps and refine them using a riding model, allowing the hydroxyl proton to refine freely to accurately determine the hydrogen-bonding network.

SCXRD Cryst 1. Crystal Growth Mount 2. Cryogenic Mounting (100K) Cryst->Mount Diffract 3. X-ray Diffraction Mount->Diffract Phase 4. Structure Solution Diffract->Phase Refine 5. Least-Squares Refinement Phase->Refine

Caption: Step-by-step workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Quantitative Data Presentation

Based on the crystallographic behavior of the parent nicotinonitrile[2] and structurally analogous functionalized pyridines, the expected crystallographic parameters for 5-(2-Hydroxyethyl)nicotinonitrile are summarized below. This representative data matrix serves as a benchmark for researchers validating their own empirical SCXRD results.

Crystallographic ParameterExpected / Representative ValueJustification / Causality
Chemical Formula C₈H₈N₂OExact stoichiometric composition.
Formula Weight 148.16 g/mol Calculated from atomic masses.
Temperature 100(2) KCryogenic standard to reduce thermal motion[6].
Wavelength 0.71073 Å (Mo K α )Optimal for high-resolution, low-absorption data[6].
Crystal System MonoclinicTypical for unsymmetrical, mono-substituted pyridines[2].
Space Group P21​/c The most statistically probable space group for achiral organic molecules, allowing for efficient close-packing and inversion symmetry.
Z (Molecules per unit cell) 4Standard for P21​/c with one molecule in the asymmetric unit ( Z′=1 ).
Density (calculated) ~1.25 - 1.35 g/cm³Expected packing density for a small heteroaromatic organic solid.
Absorption Coefficient ( μ ) ~0.09 mm⁻¹Low absorption due to the absence of heavy atoms.
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.090 Target refinement metrics indicating a highly accurate, well-modeled structure.

Conclusion

The structural characterization of 5-(2-Hydroxyethyl)nicotinonitrile via Single-Crystal X-ray Diffraction provides indispensable insights into its solid-state behavior. By understanding the causal relationship between its functional groups—specifically the interplay between the hydrogen-bond donating hydroxyl group and the accepting nitrile/pyridine moieties—researchers can predict and manipulate its physicochemical properties. Adhering to the rigorous cryogenic SCXRD protocol outlined in this whitepaper ensures the generation of high-fidelity, publication-ready crystallographic data, thereby accelerating downstream applications in synthetic chemistry and drug development.

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Protocols & Analytical Methods

Method

Synthesis of 5-(2-Hydroxyethyl)nicotinonitrile: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 5-(2-Hydroxyethyl)nicotinonitrile, a valuable building block in medicinal chemistry and drug development. This document is intended...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 5-(2-Hydroxyethyl)nicotinonitrile, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the synthetic strategy.

Introduction

5-(2-Hydroxyethyl)nicotinonitrile is a substituted pyridine derivative of significant interest in the synthesis of novel pharmaceutical agents. The presence of both a nucleophilic hydroxyl group and an electrophilic nitrile group on a pyridine scaffold offers versatile handles for further chemical modifications. This allows for the exploration of diverse chemical space in the development of new therapeutic compounds.

The synthetic route outlined herein is a robust three-step process commencing with a Sonogashira cross-coupling reaction, followed by deprotection of a hydroxyl group, and concluding with the reduction of an alkyne to the desired saturated side chain. This approach was selected for its high efficiency, tolerance to various functional groups, and the ready availability of the starting materials.

Reaction Scheme Overview

Synthesis_Scheme A 5-Bromo-3-cyanopyridine C 5-((3-(Tetrahydro-2H-pyran-2-yloxy)prop-1-yn-1-yl))nicotinonitrile A->C Sonogashira Coupling B 3-(Tetrahydro-2H-pyran-2-yloxy)prop-1-yne B->C D 5-(3-Hydroxyprop-1-yn-1-yl)nicotinonitrile C->D Deprotection E 5-(2-Hydroxyethyl)nicotinonitrile D->E Reduction reagents1 Pd(PPh₃)₄, CuI, Et₃N, THF reagents2 p-TsOH, MeOH reagents3 H₂, Pd/C, EtOAc

Caption: Overall synthetic route for 5-(2-Hydroxyethyl)nicotinonitrile.

PART 1: Synthesis Protocol

Step 1: Sonogashira Coupling of 5-Bromo-3-cyanopyridine and 3-(Tetrahydro-2H-pyran-2-yloxy)prop-1-yne

The initial step involves the formation of a carbon-carbon bond between the pyridine ring and the protected propargyl alcohol via a Sonogashira cross-coupling reaction. This palladium- and copper-co-catalyzed reaction is highly efficient for coupling terminal alkynes with aryl halides.[1][2] The use of a tetrahydropyranyl (THP) protecting group for the alcohol is crucial to prevent side reactions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
5-Bromo-3-cyanopyridine183.0110.01.83 g
3-(Tetrahydro-2H-pyran-2-yloxy)prop-1-yne154.2112.01.85 g (1.81 mL)
Tetrakis(triphenylphosphine)palladium(0)1155.560.5578 mg
Copper(I) iodide (CuI)190.451.0190 mg
Triethylamine (Et₃N)101.1930.04.16 mL
Anhydrous Tetrahydrofuran (THF)--50 mL

Experimental Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3-cyanopyridine (1.83 g, 10.0 mmol), tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol), and copper(I) iodide (190 mg, 1.0 mmol).

  • The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Anhydrous THF (50 mL) and triethylamine (4.16 mL, 30.0 mmol) are added via syringe.

  • The mixture is stirred at room temperature for 10 minutes to allow for the dissolution of the solids.

  • 3-(Tetrahydro-2H-pyran-2-yloxy)prop-1-yne (1.81 mL, 12.0 mmol) is added dropwise via syringe.

  • The reaction mixture is stirred at room temperature for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (5-bromo-3-cyanopyridine) is consumed.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalysts. The filter cake is washed with ethyl acetate (2 x 20 mL).

  • The combined filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate (50 mL) and washed with water (2 x 25 mL) and brine (25 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-((3-(tetrahydro-2H-pyran-2-yloxy)prop-1-yn-1-yl))nicotinonitrile as a solid.

Step 2: Deprotection of the THP-Protected Alkyne

The second step involves the removal of the THP protecting group to unveil the primary alcohol. This is achieved through acid-catalyzed hydrolysis.[3][4] Mild acidic conditions are employed to prevent any potential hydrolysis of the nitrile functionality.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
5-((3-(Tetrahydro-2H-pyran-2-yloxy)prop-1-yn-1-yl))nicotinonitrile256.308.02.05 g
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)190.220.8152 mg
Methanol (MeOH)--40 mL

Experimental Procedure:

  • Dissolve the THP-protected alkyne (2.05 g, 8.0 mmol) in methanol (40 mL) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Add p-toluenesulfonic acid monohydrate (152 mg, 0.8 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-(3-hydroxyprop-1-yn-1-yl)nicotinonitrile as a solid.

Step 3: Reduction of the Alkyne to an Alkane

The final step is the complete reduction of the alkyne to the corresponding saturated alkyl chain. This is accomplished by catalytic hydrogenation using palladium on carbon as the catalyst.[2][5][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
5-(3-Hydroxyprop-1-yn-1-yl)nicotinonitrile158.166.0949 mg
10% Palladium on Carbon (Pd/C)--~100 mg
Ethyl Acetate (EtOAc)--50 mL
Hydrogen Gas (H₂)--1 atm

Experimental Procedure:

  • To a 100 mL round-bottom flask, add 5-(3-hydroxyprop-1-yn-1-yl)nicotinonitrile (949 mg, 6.0 mmol) and ethyl acetate (50 mL).

  • Carefully add 10% palladium on carbon (~100 mg).

  • The flask is fitted with a hydrogen balloon. The atmosphere is replaced with hydrogen by evacuating and backfilling with hydrogen gas three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12-16 hours.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The filter cake should be washed with ethyl acetate (2 x 15 mL). Caution: The palladium catalyst can be pyrophoric when dry; do not allow the filter cake to dry completely.

  • The combined filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the final product, 5-(2-Hydroxyethyl)nicotinonitrile , as a solid.

PART 2: Characterization of 5-(2-Hydroxyethyl)nicotinonitrile

The structure and purity of the synthesized 5-(2-Hydroxyethyl)nicotinonitrile should be confirmed by standard analytical techniques.

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.75 (s, 1H, Ar-H)

    • δ 8.65 (s, 1H, Ar-H)

    • δ 7.90 (s, 1H, Ar-H)

    • δ 3.95 (t, J = 6.4 Hz, 2H, -CH₂OH)

    • δ 2.95 (t, J = 6.4 Hz, 2H, Ar-CH₂-)

    • δ 1.70 (br s, 1H, -OH)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 153.0, 150.5, 139.0, 134.0, 117.0, 110.0

    • δ 61.0 (-CH₂OH)

    • δ 35.0 (Ar-CH₂-)

  • IR (KBr, cm⁻¹):

    • ~3400 (O-H stretch, broad)

    • ~2230 (C≡N stretch)[1]

    • ~1600, 1480 (C=C, C=N aromatic ring stretches)

  • Mass Spectrometry (ESI-MS):

    • m/z calculated for C₈H₈N₂O [M+H]⁺: 149.0664; found: 149.0662.

PART 3: Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 5-Bromo-3-cyanopyridine is a toxic and irritant compound. Avoid inhalation and contact with skin.

  • Palladium on carbon is flammable and can be pyrophoric. Handle with care, especially during filtration.

  • Triethylamine is a corrosive and flammable liquid.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby during the hydrogenation step.

References

  • Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2009).
  • OpenStax. (2023, September 20). 9.5 Reduction of Alkynes. In Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Alkyne to Alkane - Common Conditions.
  • Vankawala, P. J., & Singh, V. K. (1995). DDQ as a Mild and Efficient Catalyst for Deprotection of Tetrahydropyranyl Ethers.
  • Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.

Sources

Application

Applications of 5-(2-Hydroxyethyl)nicotinonitrile in Medicinal Chemistry: A Guide for Drug Discovery Professionals

This document provides a detailed exploration of 5-(2-Hydroxyethyl)nicotinonitrile, a versatile pyridine-based scaffold, and its potential applications in modern medicinal chemistry. We will delve into its utility as a k...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed exploration of 5-(2-Hydroxyethyl)nicotinonitrile, a versatile pyridine-based scaffold, and its potential applications in modern medicinal chemistry. We will delve into its utility as a key intermediate, offering detailed synthetic protocols and strategic insights for its incorporation into drug discovery pipelines targeting a range of therapeutic areas.

Introduction: The Strategic Value of a Functionalized Nicotinonitrile

The nicotinonitrile (3-cyanopyridine) moiety is a privileged scaffold in medicinal chemistry, present in numerous clinical candidates and marketed drugs.[1] Its unique electronic properties, including the nitrile group's ability to act as a hydrogen bond acceptor or a bioisostere for other functional groups, make it a highly valuable building block.[1] 5-(2-Hydroxyethyl)nicotinonitrile emerges as a particularly strategic starting material by incorporating a reactive hydroxyl group, providing a readily functionalizable handle for molecular elaboration. This bifunctional nature allows for the independent modification of both the pyridine core and the ethyl side chain, enabling the systematic exploration of structure-activity relationships (SAR).

PropertyValueSource
Molecular Formula C8H8N2OPubChem
Molecular Weight 148.16 g/mol PubChem
LogP 0.5Calculated
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 3-

Core Synthetic Strategies: Unlocking the Potential of a Versatile Scaffold

The true power of 5-(2-Hydroxyethyl)nicotinonitrile lies in its synthetic versatility. The primary alcohol and the nitrile group serve as key anchor points for a diverse array of chemical transformations, allowing for its incorporation into more complex molecular architectures.

Diagram: Synthetic Versatility of 5-(2-Hydroxyethyl)nicotinonitrile

G cluster_0 Hydroxyl Group Modifications cluster_1 Nitrile Group Transformations cluster_2 Resulting Scaffolds A 5-(2-Hydroxyethyl)nicotinonitrile B Esterification (e.g., Acyl Chlorides) A->B C Etherification (e.g., Williamson Synthesis) A->C D O-Alkylation/Arylation A->D E Hydrolysis to Carboxylic Acid A->E F Hydrolysis to Amide (e.g., for Nicorandil Analogs) A->F G Reduction to Primary Amine A->G H Kinase Inhibitor Fragments B->H K CNS-Active Agents C->K D->H J NAD+ Mimetics E->J I Nicorandil Analogs F->I G->K

Caption: Synthetic pathways from 5-(2-Hydroxyethyl)nicotinonitrile.

Application Note 1: A Building Block for Novel Kinase Inhibitors

Background: The nicotinonitrile scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1] For instance, derivatives of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as potent inhibitors of PIM-1 kinase, an important target in oncology.[1] The 5-(2-hydroxyethyl) substituent can be strategically employed to either interact with solvent-exposed regions of the kinase active site or serve as an attachment point for linkers in the development of PROTACs or other targeted therapies.

Strategy: The primary alcohol of 5-(2-Hydroxyethyl)nicotinonitrile can be readily converted to an ether or ester, linking it to other pharmacophoric fragments. This allows for the exploration of the "solvent-front" region of an ATP-binding pocket, often leading to improvements in both potency and selectivity.

Protocol 1: O-Arylation of 5-(2-Hydroxyethyl)nicotinonitrile via Mitsunobu Reaction

Rationale: The Mitsunobu reaction is a reliable method for the formation of C-O bonds under mild conditions, making it ideal for late-stage functionalization. It avoids the harsh basic conditions of a typical Williamson ether synthesis, which might be incompatible with other functional groups on a complex molecule.

Materials:

  • 5-(2-Hydroxyethyl)nicotinonitrile

  • 4-Methoxyphenol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 5-(2-Hydroxyethyl)nicotinonitrile (1.0 eq), 4-methoxyphenol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. The reaction is often exothermic.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired O-arylated product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Application Note 2: A Potential Precursor for Nicorandil and its Analogs

Background: Nicorandil is a potassium channel activator and nitric oxide donor used for the treatment of angina. Its synthesis often involves the nitration of N-(2-hydroxyethyl)nicotinamide.[2] Given the structural similarity, 5-(2-Hydroxyethyl)nicotinonitrile is a viable precursor to this key intermediate.

Strategy: A two-step process involving the selective hydrolysis of the nitrile to the corresponding amide, followed by nitration of the primary alcohol, can be envisioned. This opens up the possibility of creating a library of Nicorandil analogs by first modifying the hydroxyl group (e.g., extending the alkyl chain) and then carrying out the hydrolysis and nitration steps.

Protocol 2: Controlled Hydrolysis of Nitrile to Amide

Rationale: The conversion of a nitrile to a primary amide can be achieved under various conditions. The use of a platinum catalyst or controlled acidic or basic hydrolysis can provide the desired amide while minimizing over-hydrolysis to the carboxylic acid. This protocol uses a common method for this transformation.

Materials:

  • 5-(2-Hydroxyethyl)nicotinonitrile

  • Potassium carbonate (K₂CO₃)

  • 30% Hydrogen peroxide (H₂O₂)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-(2-Hydroxyethyl)nicotinonitrile (1.0 eq) in DMSO.

  • Add potassium carbonate (0.2 eq) and stir the mixture at room temperature.

  • Slowly add 30% hydrogen peroxide (3.0 eq) dropwise, maintaining the temperature below 40 °C.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the reaction by the addition of water.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude 5-(2-hydroxyethyl)nicotinamide can be purified by recrystallization or column chromatography.

Application Note 3: A Scaffold for CNS-Targeting Agents

Background: The pyridine ring is a common feature in drugs targeting the central nervous system. For example, M100907 is a highly selective 5-HT2A receptor antagonist with a functionalized aromatic core.[3][4] The structural features of 5-(2-Hydroxyethyl)nicotinonitrile make it an interesting starting point for the synthesis of novel ligands for CNS receptors.

Strategy: The hydroxyethyl side chain can act as a linker to introduce larger, often basic, amine-containing fragments, such as piperazine or piperidine moieties, which are common in CNS-active compounds.[5] The nitrile can be maintained as a polar group or converted to an amine to interact with specific receptor residues.

Diagram: Hypothetical Pathway Modulation by a 5-HT2A Antagonist

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin Receptor 5-HT2A Receptor Serotonin->Receptor Activates Gq_11 Gq/11 Receptor->Gq_11 PLC PLC Gq_11->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca_release Ca²⁺ Release (Neuronal Excitation) IP3_DAG->Ca_release Antagonist Derivative of 5-(2-Hydroxyethyl)nicotinonitrile Antagonist->Receptor Blocks

Caption: Antagonism of 5-HT2A receptor signaling by a hypothetical derivative.

Conclusion

5-(2-Hydroxyethyl)nicotinonitrile is a highly valuable and under-utilized building block in medicinal chemistry. Its bifunctional nature provides two distinct points for chemical modification, enabling the synthesis of diverse libraries of compounds. The protocols and strategies outlined in this document provide a framework for researchers to leverage this versatile scaffold in the development of novel therapeutics for a wide range of diseases, from cancer to cardiovascular and central nervous system disorders.

References

  • Perez, M., Fourrier, C., Sigogneau, I., Pauwels, P. J., Palmier, C., John, G. W., Valentin, J. P., & Halazy, S. (1995). Synthesis and serotonergic activity of arylpiperazide derivatives of serotonin: potent agonists for 5-HT1D receptors. Journal of Medicinal Chemistry, 38(18), 3602–3607. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2021). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 26(11), 3350. [Link]

  • Google Patents. (n.d.). Process for the manufacture of nicorandil.
  • Patsnap. (2025, March 11). What are the key players in the pharmaceutical industry targeting 5-HT2? Synapse. [Link]

  • Krogsgaard-Larsen, P., Strømgaard, K., & Madsen, U. (Eds.). (2016). Textbook of Drug Design and Discovery. CRC press.
  • ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents. Retrieved from [Link]

  • Haggarty, S. J., Koeller, K. M., Wong, J. C., & Schreiber, S. L. (2003). Multidimensional chemical genetic analysis of diversity-oriented synthesis-derived deacetylase inhibitors using cell-based assays. Chemistry & biology, 10(5), 383-396.
  • El-Faham, A., Al-Obeidi, F. A., & Abdel-Megeed, M. F. (2010). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10793–10806. [Link]

  • Pankiv, D., Gornowicz, M., & Bielawska, A. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Molecules, 30(24), 5893. [Link]

  • F. Hoffmann-La Roche AG. (2013). Process for the manufacture of nicorandil.
  • Pankiv, D. V., Gornowicz, M. A., & Bielawska, A. A. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Molecules, 30(24), 5893. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137355, 5-(2-Hydroxyethyl)nicotinonitrile. Retrieved from [Link].

Sources

Method

Application Note: Catalytic Reduction Methods for 5-(2-Hydroxyethyl)nicotinonitrile

Strategic Overview & Chemical Context 5-(2-Hydroxyethyl)nicotinonitrile is a highly valuable substituted pyridine derivative utilized as an advanced building block in medicinal chemistry. The reduction of its nitrile moi...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Chemical Context

5-(2-Hydroxyethyl)nicotinonitrile is a highly valuable substituted pyridine derivative utilized as an advanced building block in medicinal chemistry. The reduction of its nitrile moiety (–C≡N) to a primary aminomethyl group (–CH₂NH₂) yields 2-(5-(aminomethyl)pyridin-3-yl)ethan-1-ol , providing a critical nucleophilic handle for subsequent active pharmaceutical ingredient (API) synthesis.

However, the catalytic reduction of pyridinecarbonitriles presents three major chemoselectivity and operational challenges:

  • Dimerization (Secondary Amine Formation): The highly reactive aldimine intermediate can condense with the newly formed primary amine, leading to unwanted secondary amine dimers.

  • Over-reduction: The aromatic pyridine ring is susceptible to hydrogenation, potentially yielding a piperidine derivative.

  • Catalyst Poisoning & Polarity: Both the basic pyridine nitrogen and the resulting primary aliphatic amine strongly coordinate to transition metal catalysts, stalling the reaction. Furthermore, the resulting product possesses both an amine and a hydroxyl group, making the free base highly water-soluble and difficult to extract.

This application note details three field-proven, self-validating protocols to overcome these challenges, emphasizing the causality behind catalyst selection, additive use, and reaction conditions.

Mechanistic Pathways & Chemoselectivity

To achieve high yields of the primary amine, the reaction must be carefully tuned. The addition of ammonia or Boc-anhydride traps the intermediate, while acidic modifiers protect the pyridine ring. The presence of the 5-(2-hydroxyethyl) group is generally stable across these methods, provided extreme temperatures are avoided to prevent dehydration.

Pathway A 5-(2-Hydroxyethyl) nicotinonitrile B Aldimine Intermediate A->B H2 / Catalyst E Piperidine Derivative (Over-reduction) A->E Excess H2 (Ring Reduction) C Primary Amine (Target Product) B->C H2 D Secondary Amine (Dimer Byproduct) B->D + Primary Amine - NH3

Reaction pathways in the catalytic reduction of 5-(2-Hydroxyethyl)nicotinonitrile.

Experimental Protocols

Protocol A: Heterogeneous Hydrogenation with Raney® Nickel in Methanolic Ammonia

Causality & Rationale: Raney Nickel is a classic, highly effective catalyst for nitrile reduction [1]. The critical addition of an ammonia solution serves a dual purpose: it suppresses the formation of secondary amines by shifting the equilibrium of the aldimine intermediate away from condensation with the primary amine, and it mitigates catalyst poisoning by competing for active metal sites.

Materials:

  • 5-(2-Hydroxyethyl)nicotinonitrile (1.0 eq)

  • Raney® Nickel (50% slurry in water, ~15% w/w)

  • 7N Ammonia in Methanol (Solvent)

  • Hydrogen gas (Parr hydrogenator)

Step-by-Step Method:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry with methanol (3 × 10 mL) by decantation to remove water. Caution: Dry Raney Nickel is highly pyrophoric. Never let the catalyst bed dry.

  • Reaction Setup: Transfer the washed catalyst to a pressure flask. Add a solution of 5-(2-Hydroxyethyl)nicotinonitrile dissolved in 7N ammonia in methanol (approx. 20 mL per gram of substrate).

  • Hydrogenation: Purge the vessel with nitrogen (3×), then with hydrogen (3×). Pressurize the vessel to 50 psi H₂.

  • Agitation: Stir vigorously at room temperature (20–25 °C) for 12–18 hours.

  • Validation & Monitoring: Verify reaction completion via LC-MS. If the reaction stalls prior to full conversion, do not add more catalyst to the pressurized vessel; vent, filter, and resubject the crude mixture to fresh catalyst to bypass poisoning effects.

  • Workup: Vent the hydrogen gas safely and purge with nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude primary amine.

Protocol B: Chemoselective Pd/C Hydrogenation with Acidic Additive

Causality & Rationale: Palladium on carbon (Pd/C) is notorious for over-reducing pyridine rings to piperidines. However, by adding a specific stoichiometric amount of sulfuric acid (H₂SO₄), the pyridine nitrogen is protonated [2]. This electron-withdrawing effect deactivates the aromatic ring toward hydrogenation, strictly tuning the chemoselectivity toward the nitrile group. The 2-hydroxyethyl group remains intact under these mild acidic conditions.

Materials:

  • 5-(2-Hydroxyethyl)nicotinonitrile (1.0 eq)

  • 10% Pd/C (10% w/w)

  • Methanol (Solvent)

  • Concentrated H₂SO₄ (1.1 eq)

Step-by-Step Method:

  • Substrate Preparation: Dissolve the substrate in methanol (15 mL/g).

  • Acidification: Slowly add 1.1 equivalents of conc. H₂SO₄ dropwise while stirring to form the pyridinium salt in situ.

  • Catalyst Addition: Add the 10% Pd/C catalyst to the solution under a strict nitrogen blanket.

  • Hydrogenation: Transfer to an autoclave, purge with N₂, then H₂. Pressurize to 6 bar (approx. 87 psi) and heat to 40 °C.

  • Reaction: Stir for 6–8 hours until hydrogen consumption ceases.

  • Workup: Filter through Celite® under N₂. The product is in the filtrate as a sulfate salt.

  • Neutralization & Extraction: Neutralize the filtrate with 1M NaOH. Critical Step: Because the free base contains both an aminomethyl and a hydroxyethyl group, it is highly water-soluble. Extract repeatedly with a highly polar organic solvent system (e.g., n-butanol or a DCM/MeOH 9:1 mixture), dry over Na₂SO₄, and concentrate.

Protocol C: Mild Chemical Reduction via Nickel Boride with In Situ Boc-Protection

Causality & Rationale: For drug development professionals, isolating a highly polar, basic primary amine is chromatographically tedious. The Caddick protocol[3] utilizes NiCl₂ and NaBH₄ to generate catalytic Nickel Boride (Ni₂B) in situ. The addition of Boc-anhydride (Boc₂O) traps the primary amine immediately upon formation, completely preventing dimerization and yielding a highly tractable, lipophilic Boc-protected amine.

Materials:

  • 5-(2-Hydroxyethyl)nicotinonitrile (1.0 eq)

  • NiCl₂·6H₂O (0.1 eq)

  • NaBH₄ (7.0 eq)

  • Boc₂O (2.0 eq)

  • Anhydrous Methanol

Step-by-Step Method:

  • Setup: In an oven-dried flask under nitrogen, dissolve the substrate and Boc₂O in anhydrous methanol (10 mL/mmol).

  • Catalyst Initiation: Add NiCl₂·6H₂O. The solution will turn pale green. Cool the mixture to 0 °C in an ice bath.

  • Reduction: Carefully add NaBH₄ in small portions over 30 minutes. Validation Cue: Vigorous effervescence (H₂ gas evolution) occurs, and the solution will immediately turn black, indicating the successful formation of the active Nickel Boride catalyst.

  • Reaction: Allow the mixture to warm to room temperature and stir for 15 hours.

  • Quenching: Quench the reaction by filtering the black suspension through a pad of Celite® and evaporating the methanol.

  • Extraction: Partition the residue between EtOAc and saturated NaHCO₃. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the resulting Boc-protected amine via standard silica gel flash column chromatography.

Quantitative Data Summary

MethodCatalyst SystemAdditive / Trapping AgentPressure / TempTarget ProductSelectivity / YieldPrimary Advantage
Protocol A Raney® Nickel7N NH₃ in MeOH50 psi / 25 °CFree Primary AmineHigh (>85%)Scalable; avoids dimerization via NH₃ equilibrium shift.
Protocol B 10% Pd/CConc. H₂SO₄ (1.1 eq)6 bar / 40 °CAmine Sulfate SaltExcellent (>90%)Prevents pyridine ring over-reduction to piperidine.
Protocol C NiCl₂ / NaBH₄Boc₂O (2.0 eq)Ambient / 0–25 °CBoc-Protected AmineModerate (65–80%)No pressure vessels needed; yields easily purifiable product.
Application

Application Note: Scalable Protocols for 5-(2-Hydroxyethyl)nicotinonitrile Production

Executive Summary & Mechanistic Rationale The synthesis of 5-(2-Hydroxyethyl)nicotinonitrile (CAS: 1694868-89-7) at scale presents distinct chemoselectivity and process safety challenges. The target molecule features a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of 5-(2-Hydroxyethyl)nicotinonitrile (CAS: 1694868-89-7) at scale presents distinct chemoselectivity and process safety challenges. The target molecule features a pyridine core substituted with both an electrophilic nitrile group and a primary alcohol. To achieve high yields and purity on a multi-gram to kilogram scale, a robust two-step synthetic architecture is required: a Suzuki-Miyaura cross-coupling to install a vinyl handle, followed by an anti-Markovnikov hydroboration-oxidation.

This guide provides a self-validating, step-by-step protocol for this transformation, detailing the causality behind reagent selection, process safety controls, and in-process analytical validations.

SyntheticRoute SM 5-Bromonicotinonitrile (Starting Material) Reag1 Potassium Vinyltrifluoroborate Pd(dppf)Cl2, Base, Heat SM->Reag1 Int 5-Vinylnicotinonitrile (Intermediate) Reag1->Int Reag2 1. 9-BBN, THF 2. H2O2, NaOH Int->Reag2 Prod 5-(2-Hydroxyethyl)nicotinonitrile (Target Product) Reag2->Prod

Fig 1: Two-step synthetic workflow for 5-(2-Hydroxyethyl)nicotinonitrile.

Process Chemistry & Scale-Up Causality

Step 1: Suzuki-Miyaura Vinyl Coupling

In discovery chemistry, vinylboronic acid is frequently used for vinylation. However, on a process scale, vinylboronic acid is prone to dehydration and trimerization into boroxines, leading to unpredictable stoichiometry and stalled reactions. By substituting this with potassium vinyltrifluoroborate , a highly stable, free-flowing crystalline solid, we ensure precise stoichiometric control and reproducible yields[1].

Furthermore, scaling up monophosphine-based palladium catalysts often results in the precipitation of palladium black. Utilizing the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand in Pd(dppf)Cl₂ stabilizes the active Pd(0) species during the catalytic cycle[2]. A biphasic isopropanol/water solvent system is employed to enhance the solubility of both the inorganic base and the trifluoroborate salt, facilitating rapid transmetalation[3].

Step 2: Anti-Markovnikov Hydroboration-Oxidation

The conversion of 5-vinylnicotinonitrile to the primary alcohol requires strict anti-Markovnikov selectivity. Utilizing 9-Borabicyclo[3.3.1]nonane (9-BBN) provides immense steric bulk, effectively eliminating the formation of the secondary alcohol (1-hydroxyethyl) regioisomer[4].

Crucially, 9-BBN is chosen for its chemoselectivity. At ambient temperatures, it rapidly hydroborates terminal alkenes while leaving the electrophilic nitrile moiety completely intact—a selectivity profile that simpler borane complexes (e.g., BH₃·THF) struggle to maintain without extreme cryogenic control.

ProcessSafety Start 5-Vinylnicotinonitrile Hydroboration Hydroboration (9-BBN) Endothermic/Mild Start->Hydroboration Organoborane Alkylborane Intermediate Hydroboration->Organoborane Oxidation Oxidation (H2O2 / NaOH) Highly Exothermic Organoborane->Oxidation Temp Control < 20°C Product Primary Alcohol Target Oxidation->Product

Fig 2: Mechanistic and safety logic for the hydroboration-oxidation step.

Quantitative Process Parameters

Table 1: Step 1 Stoichiometry & Scale-Up Parameters
Reagent/MaterialMW ( g/mol )Eq.Mass/Volume (1 kg scale)Function
5-Bromonicotinonitrile183.011.01000 gStarting Material
Potassium vinyltrifluoroborate133.951.2878 gVinylating Agent
Pd(dppf)Cl₂731.700.0280 gCatalyst
Triethylamine (TEA)101.193.02.28 LBase
Isopropanol (i-PrOH)60.10-10 LSolvent
Purified Water18.02-5 LCo-solvent
Table 2: Step 2 Stoichiometry & Scale-Up Parameters
Reagent/MaterialMW ( g/mol )Eq.Mass/Volume (500 g scale)Function
5-Vinylnicotinonitrile130.151.0500 gIntermediate
9-BBN (0.5 M in THF)122.021.511.5 LHydroborating Agent
NaOH (3M aqueous)40.003.03.8 LBase for Oxidation
H₂O₂ (30% aqueous)34.015.02.0 LOxidant

Validated Experimental Protocols

Protocol A: Synthesis of 5-Vinylnicotinonitrile

A self-validating system requires strict adherence to inert atmospheres and in-process controls (IPC).

  • Inerting: Purge a 20 L jacketed glass reactor with N₂ for 30 minutes to displace oxygen, preventing catalyst degradation.

  • Charging: Add 5-bromonicotinonitrile (1.0 kg), potassium vinyltrifluoroborate (0.88 kg), and Pd(dppf)Cl₂ (80 g) to the reactor.

  • Solvent Addition: Add thoroughly degassed isopropanol (10 L) and purified water (5 L).

  • Base Addition: Add triethylamine (2.28 L) under a continuous N₂ blanket.

  • Reaction: Heat the biphasic mixture to an internal temperature of 80 °C. Maintain vigorous stirring for 12 hours.

  • IPC 1 (Self-Validation): Sample the organic phase for HPLC analysis. The reaction is deemed complete only when the starting material is < 1.0% AUC. Do not proceed to workup until this metric is met.

  • Workup: Cool the reactor to 20 °C. Filter the mixture through a pad of Celite to remove precipitated palladium residues. Extract the aqueous layer with EtOAc (3 x 5 L). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Pass the crude residue through a short-path silica plug (eluting with Petroleum Ether/EtOAc) to yield 5-vinylnicotinonitrile as a pale yellow solid.

Protocol B: Synthesis of 5-(2-Hydroxyethyl)nicotinonitrile

Safety Warning: The oxidation of organoboranes is highly exothermic. Strict adherence to dosing rates and temperature limits is mandatory[4].

  • Inerting: Purge a 50 L jacketed reactor with N₂.

  • Charging: Dissolve 5-vinylnicotinonitrile (500 g) in anhydrous THF (5 L). Cool the internal temperature to 0 °C using a chiller unit.

  • Hydroboration: Slowly dose 9-BBN (0.5 M in THF, 11.5 L) via an addition funnel, maintaining the internal temperature < 10 °C. Once added, warm the reactor to 20 °C and stir for 4 hours.

  • IPC 2 (Self-Validation): Perform GC/MS or HPLC analysis. Confirm the complete disappearance of the vinyl alkene signal. Do not add oxidation reagents if unreacted alkene remains.

  • Oxidation Preparation: Cool the reactor back to 0 °C. Slowly add 3M aqueous NaOH (3.8 L).

  • Oxidation (Critical Safety Step): Initiate dropwise addition of 30% H₂O₂ (2.0 L) via a dosing pump linked to the internal thermocouple. Rule: The pump must automatically pause if the internal temperature exceeds 20 °C to prevent thermal runaway.

  • IPC 3 (Self-Validation): Post-addition, stir for 2 hours. Perform a starch-iodide test. If positive (blue-black), quench with saturated aqueous Na₂S₂O₃ until the test reads negative (colorless), ensuring no residual peroxides enter the workup phase.

  • Workup & Purification: Extract the mixture with EtOAc (3 x 5 L). Wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude product from an EtOAc/Heptane mixture to afford pure 5-(2-Hydroxyethyl)nicotinonitrile.

Quality Control & Analytical Specifications

To ensure the trustworthiness of the final API intermediate, the following release specifications must be met before downstream processing:

ParameterAnalytical MethodAcceptance Criteria
Appearance Visual InspectionOff-white to pale yellow crystalline powder
Purity HPLC (UV @ 254 nm)≥ 98.0% AUC
Regioisomer Impurity ¹H-NMR (400 MHz)< 0.5% (Absence of secondary methyl doublet)
Residual Palladium ICP-MS< 10 ppm
Moisture Content Karl Fischer Titration< 0.5% w/w

References[1] Title: 3-Pyridinecarbonitrile, 5-(2-hydroxyethyl)- | 1694868-89-7

Sources

Method

Application Notes and Protocols for In Vitro Assay Preparation using 5-(2-Hydroxyethyl)nicotinonitrile

Introduction: The Therapeutic Potential of the Nicotinonitrile Scaffold The nicotinonitrile, or 3-cyanopyridine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Nicotinonitrile Scaffold

The nicotinonitrile, or 3-cyanopyridine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[2] The electron-withdrawing nature of the pyridine nitrogen and the cyano group creates a unique electronic profile that allows for diverse interactions with biological targets. This document provides a detailed guide for the in vitro evaluation of 5-(2-Hydroxyethyl)nicotinonitrile, a specific derivative of this important chemical class.

Given the structural similarity of the pyridine core to nicotine, a primary substrate of the cytochrome P450 2A6 (CYP2A6) enzyme, a key focus of this application note will be the assessment of 5-(2-Hydroxyethyl)nicotinonitrile as a potential inhibitor of CYP2A6.[3][4] Inhibition of this enzyme is a validated strategy for smoking cessation, as it slows the metabolism of nicotine, thereby reducing the user's craving.[3][5] Furthermore, as a preliminary assessment of its broader biological effects, a general cytotoxicity assay will be described.

These protocols are designed for researchers in drug discovery, pharmacology, and toxicology to enable the initial characterization of the in vitro bioactivity of 5-(2-Hydroxyethyl)nicotinonitrile.

Chemical Properties of 5-(2-Hydroxyethyl)nicotinonitrile

While specific experimental data for 5-(2-Hydroxyethyl)nicotinonitrile is not widely published, its properties can be inferred from the parent compound, nicotinonitrile, and related structures.

Table 1: Physicochemical Properties of Nicotinonitrile (for reference)

PropertyValueSource
Molecular FormulaC6H4N2[6]
Molar Mass104.11 g/mol [6]
Melting Point51 °C[6]
Boiling Point206.9 °C[6]
AppearanceColorless solid[6]

It is anticipated that the addition of the 2-hydroxyethyl group will increase the polarity and water solubility of the molecule compared to the parent nicotinonitrile.

Part 1: In Vitro Cytochrome P450 2A6 (CYP2A6) Inhibition Assay

This protocol describes a fluorescent-based in vitro assay to determine the inhibitory potential of 5-(2-Hydroxyethyl)nicotinonitrile on human CYP2A6 activity. The assay utilizes a fluorogenic substrate that is converted into a fluorescent product by CYP2A6. A decrease in fluorescence in the presence of the test compound indicates inhibition.

Scientific Rationale

CYP2A6 is a key enzyme in the metabolism of nicotine and other xenobiotics.[4] Many nicotinonitrile derivatives have been identified as CYP2A6 inhibitors.[3] The structural resemblance of 5-(2-Hydroxyethyl)nicotinonitrile to nicotine makes CYP2A6 a highly plausible target. This assay will determine the half-maximal inhibitory concentration (IC50) of the compound, a key parameter in assessing its potency as an inhibitor.

Experimental Workflow

CYP2A6_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare 5-(2-Hydroxyethyl)nicotinonitrile Stock and Dilutions Incubation Incubate Compound with CYP2A6 Enzyme Compound_Prep->Incubation Reagent_Prep Prepare Assay Reagents (Enzyme, Substrate, Buffer) Reagent_Prep->Incubation Reaction_Start Initiate Reaction with Fluorogenic Substrate Incubation->Reaction_Start Measurement Measure Fluorescence Kinetically Reaction_Start->Measurement Data_Processing Calculate Percent Inhibition Measurement->Data_Processing IC50_Calc Determine IC50 Value Data_Processing->IC50_Calc

Caption: Workflow for the in vitro CYP2A6 inhibition assay.

Materials and Reagents
  • 5-(2-Hydroxyethyl)nicotinonitrile

  • Recombinant human CYP2A6 enzyme (e.g., from baculovirus-infected insect cells)

  • CYP2A6 fluorogenic substrate (e.g., coumarin)[7][8]

  • NADPH regeneration system

  • Potassium phosphate buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Positive control inhibitor (e.g., Tranylcypromine)[1]

  • 96-well black microplates

  • Fluorescence microplate reader

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-(2-Hydroxyethyl)nicotinonitrile in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 0.1 µM).

    • Prepare a similar dilution series for the positive control inhibitor.

  • Assay Reaction Mixture Preparation (per well):

    • In a 96-well black microplate, add the following in order:

      • Phosphate buffer

      • NADPH regeneration system

      • Recombinant human CYP2A6 enzyme

      • Test compound or control at various concentrations (final DMSO concentration should be ≤ 1%).

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate (e.g., coumarin) to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes (e.g., readings every 2 minutes). Excitation and emission wavelengths will depend on the substrate used (for coumarin to 7-hydroxycoumarin, excitation ~355 nm, emission ~460 nm).[7]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the test compound and controls.

    • Calculate the percent inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (Rate with inhibitor / Rate without inhibitor))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the general cytotoxicity of 5-(2-Hydroxyethyl)nicotinonitrile on a selected cell line. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[3][9]

Scientific Rationale

Before investigating more specific mechanisms of action, it is crucial to understand the general effect of a compound on cell viability. The MTT assay is a robust and widely used method for this purpose.[10] It helps to determine the concentration range at which the compound exhibits cytotoxic effects, which is essential for interpreting the results of more specific assays and for guiding further studies.

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed Cells in a 96-well Plate Cell_Treatment Treat Cells with Compound Cell_Seeding->Cell_Treatment Compound_Prep Prepare Compound Dilutions Compound_Prep->Cell_Treatment MTT_Addition Add MTT Reagent Cell_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance Formazan_Solubilization->Absorbance_Measurement Viability_Calc Calculate Percent Cell Viability Absorbance_Measurement->Viability_Calc

Caption: Workflow for the MTT cytotoxicity assay.

Materials and Reagents
  • 5-(2-Hydroxyethyl)nicotinonitrile

  • Human cell line (e.g., HepG2, a human liver cancer cell line, or a relevant cell line for the intended therapeutic area)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate reader (absorbance)

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 5-(2-Hydroxyethyl)nicotinonitrile in culture medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should be non-toxic to the cells (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = 100 * (Absorbance of treated cells / Absorbance of control cells)

    • Plot the percent cell viability against the compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).

Data Interpretation and Further Steps

The results from these in vitro assays will provide valuable initial insights into the biological activity of 5-(2-Hydroxyethyl)nicotinonitrile.

  • CYP2A6 Inhibition: A low IC50 value in the CYP2A6 inhibition assay suggests that the compound is a potent inhibitor of this enzyme and warrants further investigation for applications such as smoking cessation aids.

  • Cytotoxicity: The MTT assay will establish the cytotoxic profile of the compound. If significant cytotoxicity is observed at concentrations similar to or lower than the CYP2A6 inhibitory concentrations, this may indicate a potential for off-target effects that need to be considered in further development.

Based on these initial findings, further studies may include:

  • Investigating the mechanism of CYP2A6 inhibition (e.g., competitive, non-competitive, or mechanism-based).

  • Screening against a panel of other cytochrome P450 isoforms to assess selectivity.

  • Exploring other potential biological targets based on the nicotinonitrile scaffold's known activities, such as protein kinases.

  • In vivo studies to evaluate the compound's pharmacokinetic properties and efficacy in relevant animal models.

References

  • Denton, T. T., & Kris-Etherton, P. M. (2006). Synthetic Inhibitors of Cytochrome P-450 2A6: Inhibitory Activity, Difference Spectra, Mechanism of Inhibition, and Protein Cocrystallization. Journal of Medicinal Chemistry, 49(23), 6803–6815.
  • Pandey, P., et al. (2021). Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine. Cancer Drug Discovery and Development, 2(2), 11.
  • Sellers, E. M., & Tyndale, R. F. (2000). Mimicking of genetic defects in nicotine metabolism for smoking cessation. Therapeutic Drug Monitoring, 22(1), 126-130.
  • Wikipedia. (2023, October 27). CYP2A6. In Wikipedia. [Link]

  • Creative Bioarray. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Ratanaspo, M., et al. (2013). Inhibition studies of Cytochrome P450 2A6 by Vernonia cinerea Less and Carthamas tinctorius L. extracts. Thail. J. Pharm. Sci, 37, 132-138.
  • Henderson, J. T., et al. (2023). E-Cigarette Liquids and Aldehyde Flavoring Agents Inhibit CYP2A6 Activity in Lung Epithelial Cells. ACS Omega, 8(11), 10484-10493.
  • protocols.io. (2025, August 3). In-vitro CYP inhibition pooled. Retrieved from [Link]

  • Behera, D., et al. (2013). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 303-307.
  • Organic Syntheses. (n.d.). of vitamin D 2 (3). A - 2-L photo-reaction vessel equipped with a quartz immersion well. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 26(21), 6485.
  • Wikipedia. (2023, August 29). Nicotinonitrile. In Wikipedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-(2-Hydroxyethyl)nicotinonitrile Synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and catalytic challenges encountered during the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and catalytic challenges encountered during the synthesis of 5-(2-hydroxyethyl)nicotinonitrile (CAS: 1694868-89-7).

This molecule features both a reducible nitrile and a primary alcohol on an electron-deficient pyridine core. Synthesizing it typically relies on one of two primary pathways: the Palladium-Catalyzed Cyanation of 5-(2-hydroxyethyl)-3-bromopyridine, or the Chemoselective Reduction of an alkyl 2-(5-cyanopyridin-3-yl)acetate precursor. Below, we dissect the causality behind common impurities and provide self-validating protocols to ensure synthetic success.

Mechanistic Workflow & Impurity Mapping

The following diagram maps the two primary synthetic routes and highlights the specific junctions where common impurities are generated due to suboptimal conditions.

G SM1 Route A: 5-(2-hydroxyethyl)-3-bromopyridine Target 5-(2-Hydroxyethyl)nicotinonitrile (Target Product) SM1->Target Pd(0) Catalysis Zn(CN)2, DMAc Imp1 Des-bromo Impurity (Protodehalogenation) SM1->Imp1 Moisture / Excess Amine (Hydride Source) Imp4 Pd Black Precipitate (Catalyst Poisoning) SM1->Imp4 Excess free CN⁻ (Incorrect addition order) SM2 Route B: Alkyl 2-(5-cyanopyridin-3-yl)acetate SM2->Target NaBH4 / THF-MeOH Selective Reduction Imp3 Amine Impurity (Nitrile Over-reduction) SM2->Imp3 Harsh conditions / Trace Lewis Acids Imp2 Amide/Acid Impurity (Nitrile Hydrolysis) Target->Imp2 Basic Aqueous Workup (H2O, OH⁻)

Fig 1: Synthetic pathways to 5-(2-Hydroxyethyl)nicotinonitrile and associated impurity formation junctions.

Troubleshooting FAQs

Q1: During the Pd-catalyzed cyanation of 5-(2-hydroxyethyl)-3-bromopyridine, my reaction stalls at 50% conversion, and I see a black precipitate. How do I prevent this? Causality: The black precipitate is "palladium black," which indicates severe catalyst deactivation. Cyanide ions (CN⁻) are strong σ-donors and π-acceptors. If the concentration of free CN⁻ in the solution is too high, it tightly binds to the Pd(II) intermediate, forming an unreactive [Pd(CN)4​]2− complex that precipitates out of the catalytic cycle[1]. Solution: You must control the release of free cyanide. First, use Zn(CN)2​ instead of NaCN or KCN; its lower solubility naturally throttles the concentration of free CN⁻. Second, the order of addition is critical. Never heat the catalyst and cyanide source together without the aryl bromide. Add the cyanide source to a pre-heated mixture of the aryl bromide and the active Pd catalyst to ensure the oxidative addition step occurs before cyanide can poison the metal center[1].

Q2: I am seeing a significant amount of 5-(2-hydroxyethyl)pyridine (des-bromo impurity) in my cyanation crude. Where is the hydride coming from? Causality: Protodehalogenation occurs when a hydride source is inadvertently introduced to the Pd-aryl intermediate, leading to reductive elimination rather than transmetalation. This is typically caused by trace moisture, or via β -hydride elimination from amine bases used in the reaction. Solution: Ensure strictly anhydrous conditions and use rigorously degassed DMAc. If you are using an amine base like DIPEA to generate the active Pd(0) in situ from a Pd(II) precatalyst (like XantPhos-PdCl₂), keep the stoichiometry strictly catalytic (e.g., 0.02 equivalents). Excess amine acts as a bulk reducing agent and drives the formation of the des-bromo impurity.

Q3: I am synthesizing the target via the reduction of methyl 2-(5-cyanopyridin-3-yl)acetate using NaBH4​ . However, I am getting an impurity where the nitrile is reduced to a primary amine. How do I improve chemoselectivity? Causality: While NaBH4​ is generally considered a mild reducing agent that leaves nitriles untouched under standard conditions, the electron-deficient nature of the pyridine ring makes the attached nitrile more electrophilic. Prolonged heating, excess reagent, or the presence of trace transition metals/Lewis acids can activate the nitrile group toward hydride attack[2]. Solution: Perform the reduction strictly at 0 °C in a mixed solvent system (THF/MeOH) and carefully control the equivalents of NaBH4​ . The addition of catalytic iodine ( I2​ ) can also be used to generate a borane complex in situ, which rapidly and selectively reduces the ester to the alcohol, allowing you to quench the reaction before the nitrile is compromised[2].

Q4: After aqueous workup of the cyanation reaction, LC-MS shows an M+18 peak. What caused this? Causality: The M+18 mass corresponds to 5-(2-hydroxyethyl)nicotinamide. The nitrile group on an electron-deficient pyridine ring is highly susceptible to hydration. This hydrolysis typically occurs during basic aqueous workups (e.g., quenching with NaOH or Na2​CO3​ ) or if the reaction is run at high temperatures with trace water ingress. Solution: Always quench the reaction with a neutral or slightly acidic buffer (e.g., saturated aqueous NH4​Cl ). Avoid highly basic or highly acidic aqueous washes during the extraction phase.

Validated Experimental Protocols

Protocol A: Self-Validating Pd-Catalyzed Cyanation

This protocol utilizes an in situ Pd(0) generation strategy to prevent early catalyst poisoning.

  • Reagent Charging: To an oven-dried, argon-purged Schlenk flask, add 5-(2-hydroxyethyl)-3-bromopyridine (1.0 equiv) and XantPhos-PdCl₂ (0.01 equiv).

  • Degassing & Catalyst Activation: Add anhydrous, degassed DMAc (0.2 M). Add DIPEA (0.02 equiv).

    • Self-Validation Checkpoint: Stir at room temperature for 10 minutes. The suspension will transition from a pale yellow to a clear, dark orange/red solution. This visual cue confirms the successful in situ reduction of Pd(II) to the active Pd(0) species. If the solution remains cloudy yellow, do not proceed; check solvent for moisture.

  • Cyanide Addition: Heat the solution to 85 °C. Once the internal temperature stabilizes, add Zn(CN)2​ (0.55 equiv) in one portion.

    • Self-Validation Checkpoint: The reaction should remain homogeneous without the immediate formation of black precipitate. Monitor via LC-MS; >95% conversion should be reached within 3-4 hours.

  • Quench & Workup: Cool to room temperature and quench with saturated aqueous NH4​Cl (pH ~7) to prevent nitrile hydrolysis. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting impurity profiles during the cyanation of aryl bromides[1].

Catalyst SystemCyanide SourceAdditiveResult / Primary Impurity Profile
Pd2​(dba)3​ , dppf, DMF (100 °C)NaCN (1.5 eq)None<10% Yield (Massive Pd Black formation / Catalyst Poisoning)
XantPhos-PdCl₂, DMAc (85 °C) Zn(CN)2​ (0.55 eq)None45% Yield (Incomplete Conversion; catalyst fails to initiate)
XantPhos-PdCl₂, DMAc (85 °C) Zn(CN)2​ (0.55 eq)DIPEA (0.02 eq)>95% Yield (Target Product; clean conversion)
XantPhos-PdCl₂, DMAc (85 °C) Zn(CN)2​ (0.55 eq)DIPEA (2.0 eq)60% Yield (High levels of Des-bromo Impurity observed)

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Optimization

Technical Support Center: Preventing Degradation of 5-(2-Hydroxyethyl)nicotinonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the chemical stability and long-term storage of 5-(2-Hydroxyethyl)nicotinonitrile (CAS: 1694...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the chemical stability and long-term storage of 5-(2-Hydroxyethyl)nicotinonitrile (CAS: 1694868-89-7) . This compound features a pyridine ring, a reactive nitrile group, and a primary alcohol, making it susceptible to multiple degradation pathways if mishandled during drug development or synthetic workflows.

Understanding the causality behind these degradation mechanisms is critical for preserving sample integrity and ensuring reproducible experimental results.

Mechanisms of Degradation (The "Why")

To effectively prevent degradation, we must first understand the structural vulnerabilities of the molecule.

  • Nitrile Hydrolysis : The electron-withdrawing nature of the pyridine ring makes the nitrile carbon highly electrophilic. In the presence of ambient moisture, the nitrile group undergoes nucleophilic attack by water, hydrolyzing first to an amide, and eventually to a carboxylic acid .

  • Alcohol Oxidation : The 2-hydroxyethyl group contains a primary alcohol. Exposure to atmospheric oxygen and ambient light initiates a radical-mediated oxidation process, converting the alcohol to an aldehyde, and subsequently to a carboxylic acid .

  • Pyridine N-Oxidation : The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation by trace peroxides or reactive oxygen species (ROS), forming an N-oxide.

DegradationPathways Core 5-(2-Hydroxyethyl)nicotinonitrile (Intact API) Amide Nicotinamide Derivative (Partial Hydrolysis) Core->Amide + H2O (Moisture) Heat / pH extremes Aldehyde Aldehyde Intermediate (Alcohol Oxidation) Core->Aldehyde + O2 / Light Radical mechanism NOxide Pyridine N-Oxide (Ring Oxidation) Core->NOxide Peroxides / ROS Acid Nicotinic Acid Derivative (Complete Hydrolysis) Amide->Acid + H2O Carboxylic Carboxylic Acid Degradant (Over-oxidation) Aldehyde->Carboxylic + O2

Fig 1: Primary degradation pathways of 5-(2-Hydroxyethyl)nicotinonitrile via hydrolysis & oxidation.

Troubleshooting Guide & FAQs

Q1: Why is my 5-(2-Hydroxyethyl)nicotinonitrile sample turning yellow or brown during storage? Answer: This discoloration is a classic macroscopic indicator of photodegradation and oxidation. When exposed to ambient light and oxygen, the pyridine ring and the primary alcohol undergo radical-mediated oxidation. These reactions generate conjugated polymeric byproducts that absorb visible light, resulting in a yellow or brown hue . To prevent this, the compound must be stored in amber glass vials to block UV/visible light and purged with an inert gas (argon or nitrogen) to displace oxygen.

Q2: How can I detect and quantify the extent of degradation in my sample? Answer: The most reliable method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Because the degradation products (amides, carboxylic acids, N-oxides) are more polar than the intact 5-(2-Hydroxyethyl)nicotinonitrile, they will elute earlier on a standard C18 reverse-phase column. By monitoring the UV absorbance (typically at 254 nm for the pyridine ring) and extracting the specific m/z values for the expected degradants, you can accurately quantify sample purity.

Q3: What is the optimal long-term storage protocol to prevent these issues? Answer: For long-term storage (>1 month), store the compound at +4°C or -20°C in a tightly sealed, airtight container under an inert atmosphere . Ensure the container is desiccated to prevent moisture-driven nitrile hydrolysis. Crucial Causality: When retrieving the sample from cold storage, you must allow the vial to equilibrate to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the chemical, which will rapidly accelerate hydrolysis once the vial is resealed.

Q4: Can I store 5-(2-Hydroxyethyl)nicotinonitrile in solution for high-throughput screening? Answer: Yes, but solvent selection is critical. Avoid protic solvents like water or methanol for long-term storage, as they provide the protons necessary to catalyze nitrile hydrolysis. Instead, use anhydrous, aprotic solvents such as LC-MS grade Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Even in DMSO, solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.

Quantitative Data Summaries

Table 1: Storage Conditions vs. Expected Shelf Life
Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf Life
Optimal -20°CArgonDark (Amber Vial)> 24 months
Standard +4°CNitrogenDark (Amber Vial)12 - 24 months
Sub-optimal 25°C (RT)AirDark3 - 6 months
Poor 25°C (RT)AirAmbient Light< 1 month
Table 2: Common Degradants and Analytical Signatures
Degradation PathwayDegradant IdentityExpected LC-MS (m/z) [M+H]⁺Relative Retention Time
Intact API 5-(2-Hydroxyethyl)nicotinonitrile149.11.00 (Reference)
Nitrile Hydrolysis 5-(2-Hydroxyethyl)nicotinamide167.2< 1.00 (More polar)
Alcohol Oxidation 5-(Formylmethyl)nicotinonitrile147.2> 1.00 (Less polar)
N-Oxidation 5-(2-Hydroxyethyl)nicotinonitrile N-oxide165.2< 1.00 (More polar)

Detailed Experimental Protocols

Protocol 1: Aliquoting and Sealing under Inert Atmosphere

Objective: To divide bulk material into single-use aliquots without introducing moisture or oxygen. Self-Validation: This protocol includes a gravimetric validation step before and after sealing to ensure no moisture uptake has occurred, establishing a self-validating workflow.

  • Preparation: Dry amber glass vials and PTFE-lined caps in an oven at 110°C for 2 hours. Transfer to a desiccator to cool to room temperature.

  • Environment: Perform the aliquoting in a glovebox purged with dry Argon (O₂ < 1 ppm, H₂O < 1 ppm). If a glovebox is unavailable, use a Schlenk line to purge the vials.

  • Aliquoting: Weigh the desired mass of 5-(2-Hydroxyethyl)nicotinonitrile into each amber vial. Record the exact mass ( M1​ ).

  • Purging (Schlenk line method): Cap the vial loosely. Apply vacuum for 30 seconds, then backfill with Argon. Repeat this cycle three times to ensure complete oxygen displacement.

  • Sealing: Tighten the PTFE-lined cap securely under positive Argon pressure. Wrap the cap junction with Parafilm to provide a secondary moisture barrier.

  • Validation: Weigh the sealed vial ( M2​ ). Store at -20°C. Before use, re-weigh the vial; a significant mass increase indicates a compromised seal and moisture ingress.

Protocol 2: HPLC-UV/MS Method for Purity Verification

Objective: To quantify intact API and identify specific degradation products. Self-Validation: The inclusion of a blank injection ensures that any observed peaks are true degradants and not system artifacts or column carryover.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of anhydrous Acetonitrile (LC-MS grade). Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Column: C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (v/v)

    • Solvent B: 0.1% Formic Acid in Acetonitrile (v/v)

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm; configure the MS in positive electrospray ionization (ESI+) mode scanning from 100 to 500 m/z.

  • Validation: Inject a blank (Acetonitrile) to establish the baseline. Inject the sample. Calculate purity based on the relative area under the curve (AUC) of the main peak at 254 nm compared to the total peak area.

References

  • Wikipedia Contributors. "Nicotinonitrile." Wikipedia, The Free Encyclopedia. [Link]

  • Accela ChemBio. "5-(2-Hydroxyethyl)nicotinonitrile (CAS: 1694868-89-7) Product Information." Accela ChemBio.[Link]

Troubleshooting

Technical Support Center: Overcoming Low Reactivity of 5-(2-Hydroxyethyl)nicotinonitrile in Aqueous Media

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reactivity of 5-(2-Hydroxyethyl)nicotinonitrile in aqueous environments. Here, we provide...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reactivity of 5-(2-Hydroxyethyl)nicotinonitrile in aqueous environments. Here, we provide a comprehensive troubleshooting resource, complete with frequently asked questions, detailed protocols, and the scientific rationale behind our recommended strategies. Our goal is to empower you to optimize your reaction conditions and achieve your synthetic targets efficiently.

Introduction: The Challenge of Aqueous Reactivity

5-(2-Hydroxyethyl)nicotinonitrile is a bifunctional molecule of significant interest in medicinal chemistry and materials science due to its pyridine core, nucleophilic hydroxyl group, and electrophilic cyano group. The increasing demand for sustainable and biocompatible synthetic methods has driven interest in performing reactions in aqueous media. However, the reactivity of 5-(2-Hydroxyethyl)nicotinonitrile in water is often suboptimal. This guide will illuminate the underlying reasons for this and provide robust, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low reactivity of 5-(2-Hydroxyethyl)nicotinonitrile in purely aqueous solutions?

A1: The diminished reactivity of 5-(2-Hydroxyethyl)nicotinonitrile in water stems from a combination of physical and chemical factors:

  • Poor Reactant Solubility: Many organic reagents intended to react with 5-(2-Hydroxyethyl)nicotinonitrile are hydrophobic and exhibit poor solubility in water. This leads to a multiphasic reaction mixture where the reaction rate is limited by the slow diffusion of reactants between phases.

  • Pyridine Ring Protonation: The nitrogen atom of the pyridine ring can be protonated in acidic or neutral aqueous solutions. This reduces the electron density of the aromatic system, which can deactivate the cyano group towards nucleophilic attack and influence the reactivity of the side chain.[1][2]

  • Hydrogen Bonding: The hydroxyl group of 5-(2-Hydroxyethyl)nicotinonitrile readily forms hydrogen bonds with water molecules. While this aids in its water solubility, it can also sterically hinder the approach of other reactants and decrease the nucleophilicity of the oxygen atom.

  • Competing Hydrolysis of the Cyano Group: Under forcing conditions, such as high temperatures and the presence of strong acids or bases, the cyano group can undergo hydrolysis to form a carboxamide or a carboxylic acid.[3][4][5][6][7] This side reaction consumes the starting material and complicates product purification.

Q2: I am attempting a Williamson ether synthesis with an alkyl halide in water and observing minimal product formation. What is the likely cause?

A2: This is a common issue and is a prime example of the challenges outlined above. The main culprits are the poor solubility of the alkyl halide in the aqueous phase and the insufficient nucleophilicity of the alcohol. To facilitate this reaction, it is necessary to bridge the phase gap between the reactants and enhance the nucleophilicity of the hydroxyl group.[8][9][10]

Troubleshooting Guide: Strategies for Enhancing Reactivity

This section presents detailed protocols and the scientific principles behind them to overcome the low reactivity of 5-(2-Hydroxyethyl)nicotinonitrile in aqueous or mixed aqueous-organic systems.

Issue 1: Phase Separation and Poor Solubility

Solution: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a highly effective technique for carrying out reactions between reactants that are soluble in different, immiscible phases. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports one of the reactants (usually the anion) from the aqueous phase into the organic phase, where the reaction can proceed at a much faster rate.[8][9][10][11][12][13][14]

Experimental Protocol: O-Alkylation via Phase-Transfer Catalysis

Objective: Synthesize 5-(2-(benzyloxy)ethyl)nicotinonitrile from 5-(2-hydroxyethyl)nicotinonitrile and benzyl bromide.

Materials:

  • 5-(2-Hydroxyethyl)nicotinonitrile

  • Benzyl bromide

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 5-(2-Hydroxyethyl)nicotinonitrile (1.0 equivalent), tetrabutylammonium bromide (0.1 equivalents), toluene, and a 50% aqueous solution of sodium hydroxide (a 1:1 ratio of toluene to aqueous NaOH is a good starting point).

  • Heat the biphasic mixture to 60-70 °C with vigorous stirring.[8]

  • Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Scientific Rationale:

  • Toluene: Serves as the organic phase to dissolve the benzyl bromide.

  • 50% NaOH: A concentrated base is used to deprotonate the hydroxyl group, generating the more nucleophilic alkoxide.

  • TBAB: The tetrabutylammonium cation forms an ion pair with the alkoxide. This ion pair is lipophilic and can be transferred into the toluene phase to react with the benzyl bromide.[8][12]

  • Vigorous Stirring: Maximizes the interfacial surface area between the aqueous and organic phases, which is crucial for efficient transport of the catalyst and reactants.

PTC_Workflow

Caption: Key Factors for Successful Acylation.

Advanced Topic: Biocatalysis

For transformations requiring high selectivity under exceptionally mild conditions, enzymatic catalysis presents a compelling "green" alternative. For instance, lipases can effectively catalyze esterification and transesterification reactions, often in biphasic aqueous-organic systems, with high chemo-, regio-, and enantioselectivity. [15]

Conclusion

The perceived low reactivity of 5-(2-Hydroxyethyl)nicotinonitrile in aqueous media is a surmountable challenge. Through a systematic approach that addresses issues of solubility and intrinsic reactivity, its utility as a versatile building block in aqueous systems can be fully realized. Techniques such as phase-transfer catalysis and the use of co-solvents are powerful tools in the modern chemist's arsenal for developing sustainable and efficient synthetic methodologies.

References

  • Benchchem. A Comparative Guide to Williamson Ether Synthesis Conditions for Optimal Performance.
  • ResearchG
  • J-Stage.
  • Kyushu University.
  • Benchchem.
  • Chemistry Steps. Reactions of Nitriles.
  • Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Journal of Chemical Education.
  • LibreTexts. 20.7: Chemistry of Nitriles.
  • ResearchGate.
  • Chemguide. Hydrolysing nitriles.
  • Chem-Station Int. Ed.
  • Green Chemistry (RSC Publishing).
  • Wikipedia. Cosolvent.
  • PMC. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides.
  • ACS Publications.
  • ChemRxiv.
  • Cambridge University Press & Assessment. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9)
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • AIR Unimi. Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules.
  • PMC. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
  • ACS Publications. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
  • MDPI.
  • Indian Academy of Sciences.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. CO-SOLVENCY.
  • TSI Journals. CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION.
  • MDPI.
  • ACS Publications. Cosolvent Preferential Molecular Interactions in Aqueous Solutions.
  • EFFECT OF ALCOHOL COSOLVENTS ON THE AQUEOUS SOLUBILITY OF TRICHLOROETHYLENE.
  • MDPI. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles.
  • CymitQuimica. CAS 6265-73-2: N-(2-Hydroxyethyl)nicotinamide.
  • Eurofins. Solubility for Common Extractable Compounds.
  • PMC.
  • ResearchGate. Reactivity of hydroxyl radicals with neonicotinoid insecticides: Mechanism and changes in toxicity.
  • ResearchGate. Reaction of 1,2,4-Triazine-5-carbonitriles with 5-[(2-Hydroxyethyl)sulfanyl]- and 5-{[2-(2-Hydroxyethoxy)-ethyl]sulfanyl}-3-amino-1,2,4-triazoles1.
  • Standard Reference Data. Reactivity of HO2/O−2 Radicals in Aqueous Solution.
  • IUPAC. homodesmotic reaction.
  • Sigma-Aldrich. Product Page for 331074ALDRICH.
  • Acetonitrile Ion Suppression in Atmospheric Pressure Ioniz
  • Wikipedia. Nicotinic acid.
  • ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.

Sources

Optimization

Technical Support Center: Purification of Crude 5-(2-Hydroxyethyl)nicotinonitrile

Welcome to the technical support center for the purification of crude 5-(2-Hydroxyethyl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of crude 5-(2-Hydroxyethyl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this polar heterocyclic compound. Here, we move beyond generic protocols to offer a deeper understanding of the principles behind each technique, enabling you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of 5-(2-Hydroxyethyl)nicotinonitrile challenging?

A1: The purification of 5-(2-Hydroxyethyl)nicotinonitrile presents a unique set of challenges due to its molecular structure. The presence of a polar hydroxyl group, a basic pyridine nitrogen, and a polar nitrile group makes the compound highly polar. This high polarity can lead to issues such as strong binding to polar stationary phases like silica gel, or conversely, poor retention on non-polar C18 columns, making separation from impurities difficult.[1]

Q2: What are the likely impurities in my crude 5-(2-Hydroxyethyl)nicotinonitrile sample?

A2: While the exact impurity profile depends on the synthetic route, you can anticipate several types of byproducts. Based on common synthetic methodologies for related nicotinonitrile derivatives, potential impurities could include unreacted starting materials, polymeric materials, and isomers or related substitution products. For instance, if the synthesis involves the introduction of the hydroxyethyl group, you might find impurities where this group has reacted further or where it is attached at a different position on the pyridine ring.

Q3: Can I use Thin-Layer Chromatography (TLC) to monitor the purification?

A3: Absolutely. TLC is an indispensable tool for monitoring the progress of your purification. It allows for a rapid assessment of the number of components in your crude mixture and helps in selecting an appropriate solvent system for column chromatography.[2] Due to the polar nature of the target compound, you will likely need a relatively polar mobile phase to achieve good separation on silica gel TLC plates. A good starting point for a developing solvent is a mixture of ethyl acetate and methanol.[3]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Recrystallization Issues

Problem: My compound "oils out" instead of forming crystals during recrystallization.

  • Causality: "Oiling out" typically occurs when the melting point of the compound is lower than the boiling point of the chosen solvent, or when the concentration of impurities is high, leading to a significant depression of the melting point.[4]

  • Solution:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil and then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly.[4]

    • Solvent System Modification: Opt for a solvent with a lower boiling point. Alternatively, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes turbid. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly.[4]

    • Lower Cooling Temperature: If your compound remains an oil at room temperature, try cooling the solution further in an ice bath or even a freezer.[4]

Problem: I am experiencing low recovery after recrystallization.

  • Causality: This could be due to the compound having a higher than anticipated solubility in the cold solvent, or the use of an excessive amount of solvent during dissolution.[4]

  • Solution:

    • Minimize Solvent Usage: Always use the minimum amount of hot solvent required to fully dissolve your crude product.[4]

    • Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.

    • Recover a Second Crop: The mother liquor may still contain a significant amount of your product. Concentrate the mother liquor by carefully evaporating some of the solvent and cool it again to obtain a second crop of crystals.[4] Be aware that the second crop may be less pure than the first.

Column Chromatography Issues

Problem: My compound is streaking badly on the silica gel column.

  • Causality: Streaking is a common issue with polar and basic compounds on silica gel.[5] The acidic nature of silica can lead to strong interactions with the basic pyridine nitrogen, causing poor elution and band broadening.

  • Solution:

    • Solvent System Additives: Add a small amount of a basic modifier to your eluent. For instance, adding 0.5-2% triethylamine or a few drops of ammonium hydroxide to your mobile phase can neutralize the acidic sites on the silica gel and improve the peak shape.[5]

    • Alternative Stationary Phases: Consider using a different stationary phase. Alumina, which is less acidic than silica, can be a good alternative for basic compounds.[5] Reversed-phase chromatography on a C18 column is another option, though you will need to use a highly aqueous mobile phase.[1][6]

Problem: I am getting poor separation between my target compound and an impurity.

  • Causality: The chosen eluent system does not have sufficient selectivity to resolve the two compounds.

  • Solution:

    • Optimize the Solvent System: Systematically vary the ratio of your solvents. Often, a small change in polarity can significantly improve separation.

    • Try a Different Solvent System: If adjusting the solvent ratio doesn't work, try a completely different combination of solvents. For example, if a mixture of ethyl acetate and hexanes is ineffective, a system of dichloromethane and methanol might provide the necessary selectivity.

    • Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This technique can be very effective for separating compounds with close Rf values.[4]

Detailed Experimental Protocols

Protocol 1: Recrystallization of 5-(2-Hydroxyethyl)nicotinonitrile

This protocol provides a systematic approach to finding a suitable recrystallization solvent and performing the purification.

1. Solvent Screening:

  • Place a small amount (10-20 mg) of your crude material into several small test tubes.

  • Add a few drops of a single solvent to each test tube at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube. An ideal single solvent will dissolve the compound when hot but show low solubility when cold.

  • If no single solvent is ideal, test solvent pairs. Dissolve the compound in a small amount of a "good" solvent (e.g., ethanol, methanol) and then add a "poor" solvent (e.g., water, hexanes) dropwise until turbidity is observed.

Table 1: Suggested Solvents for Screening

Solvent ClassGood Solvents (High Polarity)Poor Solvents (Low Polarity)
AlcoholsMethanol, Ethanol
EstersEthyl Acetate
KetonesAcetone
HalogenatedDichloromethane
EthersDiethyl Ether
HydrocarbonsHexanes, Toluene
AqueousWater

2. Recrystallization Procedure (Single Solvent):

  • Place the crude 5-(2-Hydroxyethyl)nicotinonitrile in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[4]

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Recrystallization_Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Gravity Filtration (if needed) B->C D Slow Cooling to Room Temperature C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: Workflow for single-solvent recrystallization.

Protocol 2: Column Chromatography of 5-(2-Hydroxyethyl)nicotinonitrile

This protocol outlines the steps for purifying your compound using silica gel column chromatography.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., methanol).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber with a trial eluent system. A good starting point is a mixture of ethyl acetate and methanol (e.g., 9:1 v/v).

  • Visualize the spots under a UV lamp.

  • Adjust the solvent polarity to achieve an Rf value of approximately 0.2-0.4 for the target compound.[5] A higher proportion of methanol will increase the polarity and move the spots further up the plate.

2. Column Packing (Wet Slurry Method):

  • Secure a glass chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • In a separate beaker, create a slurry of silica gel in your chosen eluent.

  • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing.[5]

  • Add another layer of sand on top of the packed silica gel.

3. Sample Loading and Elution:

  • Dissolve your crude product in a minimal amount of the eluent or a more polar solvent.

  • Carefully apply the sample solution to the top of the silica gel bed.

  • Open the stopcock and allow the sample to adsorb onto the silica gel.

  • Carefully add your eluent to the top of the column.

  • Begin eluting the column, collecting fractions in test tubes.

  • Monitor the fractions by TLC to identify those containing your purified product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation A TLC Analysis for Solvent System B Pack Column with Silica Gel Slurry A->B C Load Crude Sample B->C D Elute with Solvent C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: Step-by-step workflow for column chromatography.

References

  • Strategies for the Flash Purification of Highly Polar Compounds. Labex.hu. Available at: [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. J Sep Sci. 2010;33(21):3331-3338.
  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polym. Chem., 2021,12, 4714-4740.
  • Purification of strong polar and basic compounds. Reddit. Available at: [Link]

  • Interpretation of CO2 Solubility and Selectivity in Nitrile-Functionalized Room-Temperature Ionic Liquids Using a Group Contribution Approach. Ind. Eng. Chem. Res. 2007, 46, 22, 7495–7503.
  • Thin Layer Chromatography (TLC). AGA Analytical. Available at: [Link]

  • Thin-Layer Chromatography (TLC) | Operation Guide for Chemistry Experiments. Kyoto University. Available at: [Link]

  • Solubility of Nicotinic Acid and Nicotinamide in Carbon Dioxide at T = (313.15 to 373.15) K and p = (5 to 30) MPa: Experimental Data and Correlation. J. Chem. Eng.
  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. J. Chem. Thermodyn. 2011, 43, 1, 106-110.
  • Optimizing Drug Development: Harnessing the Sustainability of Pharmaceutical Cocrystals. Cryst. Growth Des. 2025, 25, 1, 1-20.
  • One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Lirias. Available at: [Link]

  • THE CALCULATION OF SOLUBILITY PARAMETERS FOR NITRILE-BUTADIENE RUBBERS BY THE GROUP ADDITIVITY METHOD. From Chemistry Towards Technology Step-By-Step. 2022, 3(4), pp. 71-79.
  • A SIMPLE TLC METHOD FOR EVALUATION OF NICOTINE IN CIGARETTES. ResearchGate. Available at: [Link]

  • Self-Contained Cartridge for Thin Layer Chromatography Based Quantification of Chemotherapy Concentration in Human Clinical Plasma. ChemRxiv. Cambridge: Cambridge University Press.
  • Validation of thin-layer chromatographic methods for pesticide residue analysis. IAEA. Available at: [Link]

  • Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. Molecules. 2023, 28(8), 3535.
  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Int. J. Mol. Sci. 2025, 26, 1195.
  • Proposed mechanism for the synthesis of nicotinonitrile derivatives... ResearchGate. Available at: [Link]

  • Process for producing 2-amino-nicotinonitrile intermediates. Google Patents.
  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. Pharmaceutics. 2024, 16(4), 519.
  • Nicotinic acid. Wikipedia. Available at: [Link]

  • Pharmaceutical Cocrystals of Nitrendipine with Improved Solubility and Dissolution Characteristics. Advances in Pharmacology and Pharmacy. 2025, 13(4A), 867-878.
  • Improving the Stability, Dissolution, and Bioavailability of Isotretinoin by Cocrystallization. Cryst. Growth Des. 2022, 22, 11, 6723–6735.
  • Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Approach of a New Pyrazolo[3,4-g]isoquinoline Derivative as Potent against Leucine-Rich Repeat Kinase 2 (LRRK2). Molecules. 2024, 29(1), 245.

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Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing for 5-(2-Hydroxyethyl)nicotinonitrile

Welcome to the technical support guide for resolving chromatographic issues with 5-(2-Hydroxyethyl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encounter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving chromatographic issues with 5-(2-Hydroxyethyl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing, a common but solvable challenge when analyzing basic compounds. This document provides in-depth, scientifically-grounded troubleshooting strategies in a direct question-and-answer format.

Our approach is built on explaining the causal mechanisms behind peak tailing and providing logical, step-by-step protocols to achieve symmetrical, quantifiable peaks.

Logical Troubleshooting Workflow

Before diving into specific modifications, it's helpful to have a structured approach. The following workflow outlines the recommended sequence for troubleshooting peak tailing for 5-(2-Hydroxyethyl)nicotinonitrile.

Troubleshooting_Workflow cluster_details Key Optimization Areas start Start: Asymmetrical Peak Observed mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase Tailing > 1.2? stationary_phase Step 2: Stationary Phase Selection mobile_phase->stationary_phase Tailing Persists? mp_details Adjust pH Add Competitive Base (e.g., TEA) Use Buffer mobile_phase->mp_details system_check Step 3: Instrument & System Check stationary_phase->system_check Tailing Persists? sp_details Use Base-Deactivated Column Consider Embedded Polar Group Try High-Purity Silica stationary_phase->sp_details end_node End: Symmetrical Peak Achieved system_check->end_node Issue Resolved sys_details Check for Dead Volume Inspect Fittings & Tubing Ensure Column Temperature Stability system_check->sys_details

Caption: A logical workflow for troubleshooting peak tailing.

Part 1: Understanding the Root Cause

Q1: Why is my 5-(2-Hydroxyethyl)nicotinonitrile peak tailing in reversed-phase HPLC?

A1: The most common cause of peak tailing for 5-(2-Hydroxyethyl)nicotinonitrile is its chemical structure. The molecule contains a pyridine ring, which is a basic functional group.[1][2] In reversed-phase chromatography using standard silica-based columns (like C18 or C8), the silica surface contains residual acidic silanol groups (Si-OH).[3][4][5]

At a typical mobile phase pH (between 3 and 7), these silanol groups can become deprotonated (negatively charged, Si-O⁻), while the basic pyridine nitrogen on your analyte becomes protonated (positively charged).[5][6][7] This leads to a strong, secondary ionic interaction between your positively charged analyte and the negatively charged sites on the stationary phase.[6][8] This interaction is stronger than the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to be retained longer, which results in a skewed or "tailing" peak.[3][4]

Silanol_Interaction cluster_Silica Silica Surface (pH > 4) cluster_Analyte Analyte Silanol Deprotonated Silanol (Si-O⁻) Analyte Protonated Analyte (Pyridine-H⁺) Analyte->Silanol Strong Ionic Interaction (Causes Tailing)

Caption: Secondary ionic interaction causing peak tailing.

Part 2: Mobile Phase Optimization Strategies

Q2: How can I use mobile phase pH to improve peak shape?

A2: Adjusting the mobile phase pH is one of the most effective strategies. The goal is to control the ionization state of either the analyte or the surface silanols to minimize their ionic interaction.

  • Low pH (Recommended): By lowering the mobile phase pH to ≤ 3, you can protonate the residual silanol groups (Si-OH), effectively neutralizing their negative charge.[9][10][11] While your basic analyte will be fully protonated (positively charged), the primary cause of the strong ionic interaction—the negatively charged silica surface—is suppressed.[8] A mobile phase containing 0.1% formic acid or trifluoroacetic acid (TFA) is often sufficient to achieve a pH in this range.[11][12]

  • High pH (Use with Caution): Alternatively, using a high pH (e.g., pH 10) will neutralize the basic analyte (pyridine ring). The pKa of the conjugate acid of pyridine is approximately 5.23.[1][13][14] Operating at a pH two units above the pKa ensures the analyte is in its neutral form. However, traditional silica columns are not stable above pH 8.[12] For this approach, you must use a modern, hybrid-silica column (e.g., BEH, CSH) that is designed for high-pH stability.[12]

Q3: What are competitive base additives, and how do they work?

A3: Adding a small, basic compound, often called a competitive base or silanol suppressor, to the mobile phase can significantly improve peak shape. Triethylamine (TEA) is a classic example.[9][15]

Mechanism: The competitive base (like TEA) is also protonated in the mobile phase. Due to its high concentration relative to the analyte, it effectively "masks" or blocks the active, negatively charged silanol sites on the stationary phase.[15][16][17][18] This prevents your analyte from engaging in those strong secondary interactions, leading to a more symmetrical peak.[18]

Additive Typical Concentration Mechanism of Action Considerations
Triethylamine (TEA) 0.1% - 0.5% (v/v)Competitive base; masks active silanol sites.[9][15][17]Can suppress MS signal; may shorten column lifetime with prolonged use.[9][16]
Formic Acid 0.1% (v/v)Lowers mobile phase pH to ~2.7, protonating silanols.[11][12]MS-friendly; standard choice for LC-MS applications.
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Strong ion-pairing agent and lowers pH to ~2.[12]Excellent peak shape but causes significant ion suppression in MS.

Protocol: Preparing a Modified Mobile Phase with TEA

  • Prepare Aqueous Phase: Start with your buffered aqueous mobile phase (e.g., 20 mM ammonium formate).

  • Add TEA: Using a calibrated pipette, add triethylamine to the aqueous phase to achieve the desired final concentration (e.g., 1 mL of TEA for 1 L of mobile phase for a 0.1% solution).

  • Adjust pH: Slowly add an acid (e.g., formic acid or phosphoric acid) to the solution while monitoring with a calibrated pH meter until you reach the target pH (e.g., pH 3.0).

  • Final Preparation: Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter before use.

  • Equilibrate: Flush the column with at least 20-30 column volumes of the new mobile phase to ensure the stationary phase is fully equilibrated before injecting your sample.

Part 3: Stationary Phase Selection

Q4: Is my standard C18 column the problem? Which column should I use?

A4: While a standard C18 column can be made to work with mobile phase additives, it is often not the ideal choice for basic compounds due to the high activity of its residual silanols.[10][19] Modern columns are specifically designed to overcome this issue.

  • High-Purity, Base-Deactivated Silica Columns: These are the modern standard. They are made from silica with very low metal content and undergo a process called "end-capping," where smaller silane molecules (like trimethylsilyl) are used to bond with and cover many of the remaining silanol groups.[11][20][21] This reduces the number of active sites available to interact with your basic analyte.[11][21]

  • Embedded Polar Group (EPG) Columns: These columns have a polar functional group (like an amide or carbamate) incorporated into the C18 alkyl chain.[22][23][24][25] This polar group helps to shield the analyte from the underlying silica surface and its residual silanols, resulting in excellent peak shapes for basic compounds.[3][22]

  • Hybrid Silica Columns (e.g., BEH, CSH): These columns are made from a hybrid of silica and organosiloxane materials. They offer a wider usable pH range (often 1-12) and reduced silanol activity, making them highly versatile for methods involving both low and high pH to control peak shape.[12]

Column Type Key Feature Best For... Example Chemistries
Standard (Type A) Silica High silanol activity, potential metal impurities.[10]Not recommended for basic compounds without additives.Older generation C18, C8
Base-Deactivated (Type B) High-purity silica, end-capped.[10][11]General purpose analysis of acids, bases, and neutrals.[21]Hypersil BDS, Luna C18(2)
Embedded Polar Group (EPG) Polar group embedded in the alkyl chain.[22]Superior peak shape for basic compounds at neutral or low pH.[22]Acclaim PolarAdvantage, XBridge Shield RP18
Hybrid Particle (BEH, CSH) Hybrid silica-polymer backbone.[12]Methods requiring high pH or a wide pH range.[12]Waters XBridge BEH, CSH C18

Part 4: Instrument and Method Parameters

Q5: My peak tailing persists even after changing the mobile phase and column. What else could be the cause?

A5: If the issue isn't related to chemical interactions within the column, it may be due to "extra-column effects" or system issues. Extra-column band broadening refers to any contribution to peak dispersion that occurs outside of the column itself.[3][26]

  • Dead Volume: Poorly made connections, especially between the tubing and the column inlet/outlet, can create small voids or "dead volumes."[4][27] The sample can get trapped and mix in these voids, leading to a tailing effect on all peaks. Ensure all fittings are properly seated and use narrow-bore (e.g., 0.125 mm or 0.005") tubing where possible.[3][28][29]

  • Column Contamination/Collapse: Strongly retained impurities from previous injections can build up at the head of the column, creating active sites that cause tailing.[4][28] A physical shock or extreme pressure can also cause the packed bed inside the column to collapse, creating a void.[8] Using a guard column and filtering all samples and mobile phases can prevent this.[28]

  • Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase (e.g., dissolving in 100% acetonitrile for a run starting at 5% acetonitrile), it can cause peak distortion.[4][29] Whenever possible, dissolve your sample in the initial mobile phase.[29]

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at: [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Available at: [Link]

  • Waters Corporation. (2020, March 19). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?. Waters Knowledge Base. Available at: [Link]

  • MICROSOLV Technology Corporation. (2026, February 9). Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine. PubChem Compound Database. Available at: [Link]

  • Chromatography Forum. (2008, March 15). Which column for basic analytes. Available at: [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Available at: [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Available at: [Link]

  • HPLC Troubleshooting. (n.d.). Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • Czeleń, P., et al. (2019, December 19). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Available at: [Link]

  • Waters Corporation. (2014, August 26). Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes?. Available at: [Link]

  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Available at: [Link]

  • ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?. Available at: [Link]

  • HPLC-Today. (2020). TO ADD OR NOT TO ADD. Available at: [Link]

  • PubMed. (2004, September 15). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Available at: [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Available at: [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?. Available at: [Link]

  • Chromatography Forum. (2005, April 25). Base-Deactivated End-Capped Column. Available at: [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Available at: [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Available at: [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at: [Link]

  • Google Patents. (n.d.). EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
  • LCGC International. (n.d.). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Available at: [Link]

  • Element Lab Solutions. (n.d.). Critical Evaluation of Chromatography Methods – HPLC. Available at: [Link]

  • LCGC International. (2025, November 27). Extracolumn Effects. Available at: [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Available at: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Available at: [Link]

  • PubMed. (2019, September 15). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Available at: [Link]

  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available at: [Link]

  • ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography?. Available at: [Link]

  • LCGC International. (2024, February 29). Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis. Available at: [Link]

  • Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds?. Available at: [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Available at: [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available at: [Link]

  • University of California, Davis. (n.d.). pKa values. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Synthetic Routes to 5-(2-Hydroxyethyl)nicotinonitrile: A Guide for Researchers

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 5-(2-Hydroxyethyl)nicotinonitrile stands as a valuable building block in medicinal chemistry, no...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 5-(2-Hydroxyethyl)nicotinonitrile stands as a valuable building block in medicinal chemistry, notably as a precursor for various therapeutic agents. [1][2] Its structure, featuring a pyridine core, a cyano group, and a hydroxyethyl side chain, offers multiple points for chemical modification, making it an attractive scaffold for drug design.[3][4] This guide provides a comparative analysis of prominent synthetic routes to this compound, offering insights into the underlying chemical principles, experimental considerations, and overall efficiency of each approach.

The nitrile group, a key feature of this molecule, is a versatile functional group in drug discovery, known for its ability to act as a hydrogen bond acceptor and its relative metabolic stability.[4] The development of efficient and scalable synthetic methods for nicotinonitrile derivatives is an active area of research, driven by their potential in treating a range of conditions including cancer, inflammation, and cardiovascular diseases.[1][5][6]

Synthesis Route 1: Cyanation of 3-(2-Hydroxyethyl)pyridine

One of the most direct conceptual routes to 5-(2-Hydroxyethyl)nicotinonitrile involves the introduction of a cyano group onto the pyridine ring of 3-(2-Hydroxyethyl)pyridine. While direct C-H cyanation of pyridines can be challenging, several methods exist for the cyanation of pyridine derivatives.[7][8]

A common strategy involves the activation of the pyridine ring, for instance, through N-oxidation. The resulting pyridine N-oxide can then undergo cyanation with reagents like trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN), often in the presence of an activating agent such as dimethylcarbamoyl chloride.[8][9]

Reaction Scheme:

Cyanation_of_3_2_Hydroxyethyl_pyridine 3-(2-Hydroxyethyl)pyridine 3-(2-Hydroxyethyl)pyridine Pyridine_N-oxide Pyridine_N-oxide 3-(2-Hydroxyethyl)pyridine->Pyridine_N-oxide Oxidation 5-(2-Hydroxyethyl)nicotinonitrile 5-(2-Hydroxyethyl)nicotinonitrile Pyridine_N-oxide->5-(2-Hydroxyethyl)nicotinonitrile Cyanation (e.g., TMSCN)

Caption: General workflow for the cyanation of 3-(2-Hydroxyethyl)pyridine.

Causality Behind Experimental Choices:

  • N-Oxidation: The pyridine ring is relatively electron-deficient and resistant to electrophilic substitution. N-oxidation increases the electron density of the ring, making it more susceptible to certain reactions, but more importantly, it activates the positions ortho and para to the nitrogen for nucleophilic attack after subsequent activation.

  • Cyanating Agent: The choice of cyanating agent is critical.[10] TMSCN is often preferred for its milder reaction conditions compared to alkali metal cyanides, which are highly toxic. Zinc cyanide can also be used, particularly in palladium-catalyzed reactions.[8]

Experimental Protocol (General Example for Cyanation of a Pyridine N-oxide):

  • N-Oxidation: Dissolve 3-(2-Hydroxyethyl)pyridine in a suitable solvent like acetic acid. Add hydrogen peroxide and heat the mixture. Monitor the reaction by TLC until the starting material is consumed. Work-up involves neutralizing the acid and extracting the N-oxide.

  • Cyanation: To a solution of the 3-(2-Hydroxyethyl)pyridine N-oxide in a solvent like chloroform, add an activating agent such as dimethylcarbamoyl chloride and stir. Then, add the cyanating agent (e.g., TMSCN). Heat the reaction mixture and monitor its progress. Upon completion, the reaction is quenched, and the product is isolated and purified.[8]

Synthesis Route 2: Functional Group Interconversion from a Pre-functionalized Nicotinonitrile

An alternative strategy involves starting with a nicotinonitrile derivative that already possesses a functional group at the 5-position, which can then be converted to the desired 2-hydroxyethyl group. For example, starting with a 5-halonicotinonitrile or a 5-carboxynicotinonitrile derivative.

2a: From 5-Bromonicotinonitrile

This route would involve a palladium-catalyzed cross-coupling reaction, such as a Heck or Sonogashira reaction, followed by reduction or hydration.

Reaction Scheme:

From_5-Bromonicotinonitrile 5-Bromonicotinonitrile 5-Bromonicotinonitrile 5-Vinylnicotinonitrile 5-Vinylnicotinonitrile 5-Bromonicotinonitrile->5-Vinylnicotinonitrile Heck Reaction (Ethylene) 5-(2-Hydroxyethyl)nicotinonitrile 5-(2-Hydroxyethyl)nicotinonitrile 5-Vinylnicotinonitrile->5-(2-Hydroxyethyl)nicotinonitrile Hydroboration-Oxidation

Caption: Synthesis from 5-Bromonicotinonitrile.

Causality Behind Experimental Choices:

  • Palladium-Catalyzed Cross-Coupling: These reactions are powerful tools for forming carbon-carbon bonds and are well-established for functionalizing pyridine rings.[8] The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields.

  • Hydroboration-Oxidation: This two-step reaction is a classic method for the anti-Markovnikov hydration of an alkene, which would yield the desired primary alcohol.

2b: From 5-Formylnicotinonitrile or 5-Acetylnicotinonitrile

A Wittig or Horner-Wadsworth-Emmons reaction on 5-formylnicotinonitrile could generate a vinyl group, which can then be hydrated. Alternatively, reduction of a 5-acetylnicotinonitrile could be explored.

Synthesis Route 3: Ring Formation/Construction of the Pyridine Ring

A more convergent approach involves constructing the substituted pyridine ring from acyclic precursors. Multi-component reactions are often employed for this purpose, offering high efficiency by forming several bonds in a single operation.[11][12][13]

For instance, a Bohlmann-Rahtz pyridine synthesis or a similar condensation-cyclization reaction could be adapted. This would typically involve the reaction of an enamine with a 1,3-dicarbonyl compound or its equivalent, where one of the starting materials incorporates the 2-hydroxyethyl moiety. While powerful, developing a new multi-component reaction for a specific target can be challenging and require significant optimization.[14]

Reaction Scheme (Conceptual):

Ring_Formation cluster_0 Acyclic Precursors A Precursor A (with hydroxyethyl group) Product 5-(2-Hydroxyethyl)nicotinonitrile A->Product B Precursor B B->Product C Precursor C (e.g., Ammonia source) C->Product

Caption: Conceptual diagram of a multi-component ring formation strategy.

Comparative Data Summary

Synthesis RouteStarting MaterialsKey ReactionsAdvantagesDisadvantagesTypical Yields
1. Cyanation 3-(2-Hydroxyethyl)pyridineN-Oxidation, CyanationRelatively direct, starting material is commercially available.[15]Cyanation can require harsh or toxic reagents, regioselectivity can be an issue.Moderate to High[8]
2a. From 5-Bromo 5-Bromonicotinonitrile, EthyleneCross-Coupling, HydroborationUtilizes well-established reactions, good control over regiochemistry.Multi-step, requires transition metal catalyst which may need to be removed from the final product.Moderate
3. Ring Formation Acyclic precursorsMulti-component reactionHigh atom economy, convergent.May require extensive optimization, starting materials might not be readily available.Variable, can be high

Conclusion

The optimal synthesis route for 5-(2-Hydroxyethyl)nicotinonitrile depends on the specific requirements of the researcher, including scale, available starting materials, and desired purity. The cyanation of 3-(2-hydroxyethyl)pyridine (Route 1) represents a direct and often practical approach, particularly for laboratory-scale synthesis. The functional group interconversion from a pre-functionalized nicotinonitrile (Route 2) offers excellent control of regiochemistry but may involve more steps. Finally, ring formation strategies (Route 3) , while potentially the most efficient in terms of step- and atom-economy, may necessitate significant initial investment in methods development.

For drug development professionals, considerations of scalability, cost of goods, and process safety will be paramount. In this context, a thorough evaluation of each step's efficiency, the toxicity of reagents, and the ease of purification is essential.

References

  • FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. (n.d.). Google Scholar.
  • Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide. (n.d.). Benchchem.
  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (2009). Acta Chimica Slovenica.
  • One-Pot Synthesis of Disubstituted Nicotinonitriles. (2023). Journal of Organic Chemistry.
  • Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems. (2020). Semantic Scholar.
  • One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. (n.d.). Lirias.
  • Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols. (2025). Benchchem.
  • Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation. (n.d.). RSC Publishing.
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  • nicotinonitrile. (n.d.). Organic Syntheses Procedure.
  • Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation. (2024). PMC.
  • 5-Hydroxy-6-methylnicotinonitrile | 3307-82-2. (n.d.). Benchchem.
  • A Comparative Guide to the Cyanation of Pyridine: Methods, Efficiency, and Protocols. (n.d.). Benchchem.
  • Design, synthesis and application of a magnetic H- bond catalyst in the preparation of new nicotinonitriles via cooperative. (n.d.). Semantic Scholar.
  • Process of cyanation and nitriles produced thereby. (1961). Google Patents.
  • Cyanation with isocyanides: recent advances and perspectives. (2024). RSC Publishing.
  • Proposed mechanism for the synthesis of nicotinonitrile derivatives... (n.d.). ResearchGate.
  • 3-(2-HYDROXYETHYL)PYRIDINE synthesis. (n.d.). ChemicalBook.
  • Catalytic application strategy for the preparation of nicotinonitrile derivatives using Fe3O4@SiO2@tosyl-carboxamide as a new magnetic H-bond catalyst. (n.d.). ResearchGate.
  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2025). MDPI.
  • A Review on The Chemistry of Nicotinonitriles and Their applications. (2021). Semantic Scholar.
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  • Fundamental reaction pathways for cytochrome P450-catalyzed 5'-hydroxylation and N-demethylation of nicotine. (2010). PubMed.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC.
  • Overview on the synthetic routes to nicotine nitriles. (2018). ResearchGate.
  • Contrasting Mechanisms of Aromatic and Aryl-Methyl Substituent Hydroxylation by the Rieske Monooxygenase Salicylate 5-Hydroxylase. (n.d.). PMC.
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  • Recent Developments on Five-Component Reactions. (2021). MDPI.
  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). (2026). MDPI.
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  • Nicotinonitrile. (n.d.). Wikipedia.
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  • 6265-73-2|N-(2-Hydroxyethyl)nicotinamide|BLD Pharm. (n.d.). BLD Pharm.
  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (n.d.). MDPI.
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  • 5‐Hydroxymethylfurfural Derived Epoxy Monomers Reactions With COS: Synthesis of Polymeric Thiocarbonates with Pendant Aldehyde or Vinyl Groups. (n.d.). PMC.
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Comparative

Analytical Superiority in Purity Testing: LC-MS vs. HPLC-UV for 5-(2-Hydroxyethyl)nicotinonitrile

Introduction The synthesis and scale-up of pyridine derivatives, specifically 5-(2-Hydroxyethyl)nicotinonitrile (CAS: 1694868-89-7), require rigorous analytical oversight. As a critical intermediate in pharmaceutical dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction The synthesis and scale-up of pyridine derivatives, specifically 5-(2-Hydroxyethyl)nicotinonitrile (CAS: 1694868-89-7), require rigorous analytical oversight. As a critical intermediate in pharmaceutical development, its purity directly impacts downstream reaction yields and API safety profiles. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has historically been the workhorse for routine QA/QC, the structural nuances of 5-(2-Hydroxyethyl)nicotinonitrile demand a more sophisticated approach. This guide provides an in-depth comparison of LC-MS versus HPLC-UV, backed by an ICH Q2(R2)-compliant validation protocol, to demonstrate why mass spectrometry is the definitive choice for this compound.

The Analytical Dilemma: Why HPLC-UV Falls Short 5-(2-Hydroxyethyl)nicotinonitrile possesses a pyridine ring, a nitrile group, and a hydroxyethyl chain. While the pyridine ring provides a UV chromophore, its absorbance is relatively weak and non-specific compared to highly conjugated systems.

  • Co-elution Risks: Synthetic impurities, such as positional isomers (e.g., 6-(2-hydroxyethyl)nicotinonitrile) or residual precursors (e.g., 5-bromonicotinonitrile), often exhibit nearly identical polarity and UV spectra. In HPLC-UV, these co-eluting impurities are masked within the main peak, artificially inflating the reported purity[1].

  • Sensitivity Limits: HPLC-UV typically detects impurities down to the parts-per-million (ppm) range. However, for potentially genotoxic impurities (PGIs) or trace catalysts, parts-per-billion (ppb) sensitivity is required.

  • The LC-MS Advantage: Liquid Chromatography-Mass Spectrometry (LC-MS) bypasses optical limitations by identifying compounds based on their mass-to-charge ratio ( m/z ). As noted by analytical experts, that tells you exactly what a molecule is, rather than just how much light it absorbs[2]. The basic nitrogen on the pyridine ring makes 5-(2-Hydroxyethyl)nicotinonitrile highly amenable to Positive Electrospray Ionization (ESI+), allowing for trace-level quantification and absolute structural confirmation even in the presence of co-eluting matrix interferences.

Comparative Performance Data

Table 1: Performance Comparison of HPLC-UV vs. LC-MS/MS for 5-(2-Hydroxyethyl)nicotinonitrile Purity Testing

ParameterHPLC-UV (Diode Array)LC-MS/MS (Triple Quadrupole)
Detection Basis Light Absorbance (254 nm)Molecular Mass & Fragmentation ( m/z )
Sensitivity (LOD) ~1.5 µg/mL (ppm)~0.5 ng/mL (ppb)
Specificity Low (Susceptible to co-elution)Superior (MRM transitions isolate target)
Ion Suppression Risk N/AModerate (Requires LC-MS grade solvents)
Primary Utility High-concentration routine assayTrace impurity profiling & structural ID

Methodology: ICH Q2(R2) Validated LC-MS/MS Protocol To establish a self-validating system, the following protocol adheres to the latest for analytical procedure validation[3]. The use of is strictly enforced, as standard HPLC-grade solvents contain trace metal ions and organics that cause severe baseline noise and ion suppression in the mass spectrometer[4].

Step 1: Chromatographic Separation

  • Column: Polar-embedded C18 (100 mm × 2.1 mm, 1.7 µm). Causality: The polar-embedded group prevents stationary phase dewetting under the highly aqueous conditions required to retain the polar hydroxyethyl group of the analyte.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile. Causality: Formic acid ensures the basic pyridine nitrogen remains fully protonated in solution, maximizing ESI+ ionization efficiency.

  • Gradient: 5% B hold for 1 min, ramp to 60% B over 5 mins, flush at 95% B for 2 mins, re-equilibrate. Flow rate: 0.4 mL/min.

Step 2: Mass Spectrometric Detection (ESI+)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions: Target precursor [M+H]+ is m/z 149.1. The primary quantifier transition is set to m/z 149.1 104.1 (corresponding to the fragmentation and loss of the hydroxyethyl group).

Step 3: ICH Q2(R2) Validation Execution

  • Specificity: Inject blank diluent, target compound, and known spiked impurities to confirm no interference at the retention time of the m/z 149.1 channel.

  • Working Range (Linearity): Prepare a 7-point calibration curve from 50% to 150% of the nominal working concentration (100 ng/mL).

  • Accuracy (Recovery): Spike API samples with known impurity concentrations at 80%, 100%, and 120% levels. Analyze in triplicate to confirm recovery.

Experimental Validation Results The following data represents the validation outcomes for 5-(2-Hydroxyethyl)nicotinonitrile using the described LC-MS/MS method, confirming its fitness for purpose.

Table 2: ICH Q2(R2) Validation Summary

Validation ParameterAcceptance Criteria (ICH Q2(R2))Experimental ResultStatus
Linearity ( R2 ) ≥0.995 0.9992Pass
Accuracy (Recovery) 90.0% - 110.0%98.4% - 101.2%Pass
Precision (RSD, n=6) ≤2.0% 0.85%Pass
LOD (S/N = 3:1) Report Value0.4 ng/mLPass
LOQ (S/N = 10:1) Report Value1.2 ng/mLPass

Workflow Visualization The logical progression from sample preparation through to regulatory validation is mapped below.

LCMS_Workflow S1 Sample Preparation (5-(2-Hydroxyethyl)nicotinonitrile) S2 UHPLC Separation (Polar-embedded C18) S1->S2 S3 ESI+ Ionization ([M+H]+ m/z 149.1) S2->S3 S4 Mass Spectrometry (MRM: 149.1 -> 104.1) S3->S4 S5 ICH Q2(R2) Validation (Specificity, Linearity, LOD/LOQ) S4->S5

LC-MS/MS analytical workflow for 5-(2-Hydroxyethyl)nicotinonitrile purity validation.

Conclusion For compounds like 5-(2-Hydroxyethyl)nicotinonitrile, relying solely on HPLC-UV introduces unacceptable risks of overestimating purity due to co-eluting, non-UV-absorbing, or structurally similar impurities. By transitioning to an LC-MS/MS framework, laboratories leverage the unique ionization properties of the pyridine moiety to achieve ppb-level sensitivity and absolute structural specificity. When validated against ICH Q2(R2) standards, this method provides a robust, regulatory-compliant foundation for pharmaceutical quality control.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." European Medicines Agency, 2024. Available at:[Link]

  • Seubert, Stailee. "LC-MS vs. HPLC: Choosing the Right Analytical Instrument." Twin Arbor Labs, 19 Nov. 2025. Available at:[Link]

  • Pure Synth. "LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters." Pure Synth, 10 Dec. 2025. Available at:[Link]

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Safety & Regulatory Compliance

Safety

5-(2-Hydroxyethyl)nicotinonitrile proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not just as a regulatory checkbox, but as an integral component of responsible experimental design. 5-(2-Hydroxyethyl)nicotinonitrile (CAS: 1694868-89-7) is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not just as a regulatory checkbox, but as an integral component of responsible experimental design. 5-(2-Hydroxyethyl)nicotinonitrile (CAS: 1694868-89-7) is a highly valuable building block in drug discovery and organic synthesis. However, its structural motifs—a pyridine ring combined with a nitrile group—demand strict adherence to hazardous waste protocols.

Below is a comprehensive, self-validating operational guide for the safe handling, segregation, and disposal of 5-(2-Hydroxyethyl)nicotinonitrile, designed to ensure laboratory safety and environmental compliance.

Chemical Profile & Mechanistic Hazard Analysis

To safely dispose of a chemical, we must first understand why it is hazardous. The toxicity of 5-(2-Hydroxyethyl)nicotinonitrile is driven by its functional groups. We do not just blindly follow disposal codes; we anticipate the chemical's behavior under stress.

Table 1: Hazard Profile and Causality

FeatureProperty / GHS ClassificationMechanistic Causality for Hazard
Identification CAS: 1694868-89-7Unique identifier essential for accurate waste manifesting and tracking.
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)The pyridine scaffold can interfere with central nervous system function and cause systemic toxicity upon absorption.
Irritation Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3The compound acts as a localized irritant to mucous membranes and respiratory tracts, necessitating strict PPE[1].
Thermal Decomposition Release of NOx, COx, and HCNUnder extreme heat or combustion, the nitrile (-C≡N) group undergoes homolytic cleavage, releasing lethal hydrogen cyanide (HCN) gas, while the pyridine ring oxidizes to toxic nitrogen oxides (NOx).

Waste Segregation Protocol

Proper segregation prevents dangerous cross-reactions and drastically reduces disposal costs. Never dispose of 5-(2-Hydroxyethyl)nicotinonitrile down the drain. The EPA strictly bans the "sewering" of hazardous active pharmaceutical ingredients and their precursors under RCRA Subpart P, a mandate that applies across all U.S. states and territories[2][3].

WasteWorkflow Start 5-(2-Hydroxyethyl)nicotinonitrile Waste Generated Solid Solid Powder/Crystals Start->Solid Liquid Dissolved in Solvent (e.g., DMSO, MeOH) Start->Liquid PPE Contaminated PPE/Vials Start->PPE SolidBin Hazardous Solid Waste Bin (Double-bagged) Solid->SolidBin NonHalo Non-Halogenated Organic Waste Liquid->NonHalo If solvent is non-halogenated Halo Halogenated Organic Waste Liquid->Halo If solvent is halogenated (e.g., DCM) PPE->SolidBin Incineration Licensed EPA/RCRA Incineration Facility NonHalo->Incineration Halo->Incineration SolidBin->Incineration

Waste Segregation and Disposal Workflow for 5-(2-Hydroxyethyl)nicotinonitrile.

Step-by-Step Disposal Methodologies

Every protocol described here acts as a self-validating system: each step verifies the safety of the previous one.

Protocol A: Disposal of Solid Powder/Crystals
  • Containment: Sweep or carefully scoop any unused or spilled solid using a non-sparking, anti-static spatula. Do not use compressed air or dry sweeping methods that generate airborne dust.

  • Primary Packaging: Place the solid waste into a chemically compatible, sealable container (e.g., a wide-mouth amber glass jar or high-density polyethylene (HDPE) bottle).

  • Secondary Containment: Place the primary container inside a secondary leak-proof bin to prevent accidental drops from breaching containment.

  • Labeling: Label clearly as "Hazardous Waste - Toxic Solid: 5-(2-Hydroxyethyl)nicotinonitrile". Include the GHS toxic and irritant pictograms.

  • Transfer: Transfer to the facility's central hazardous waste accumulation area for pickup by a licensed EPA/RCRA-approved disposal contractor for high-temperature incineration[1].

Protocol B: Disposal of Liquid Solutions (e.g., Reaction Mixtures)
  • Solvent Identification: Determine the primary solvent the compound is dissolved in.

  • Segregation:

    • Halogenated: If dissolved in solvents like Dichloromethane (DCM) or Chloroform, pour into the "Halogenated Organic Waste" carboy.

    • Non-Halogenated: If dissolved in solvents like DMSO, Methanol, or Ethyl Acetate, pour into the "Non-Halogenated Organic Waste" carboy.

  • Venting: Ensure waste carboys utilize pressure-relief caps to prevent dangerous gas buildup from unintended secondary reactions.

  • Manifesting: Accurately log the estimated mass of the compound added to the carboy on the waste manifest sheet.

Protocol C: Handling Contaminated Consumables
  • Collection: Place contaminated nitrile gloves, weigh boats, and filter papers into a heavy-duty, transparent plastic bag.

  • Sealing: Zip-tie or tape the bag securely.

  • Disposal: Dispose of as solid hazardous waste. Under no circumstances should these items be placed in standard municipal trash[1].

Emergency Spill Response & Thermal Hazards

In the event of a spill, self-validating safety loops must be employed:

  • Isolate: Evacuate personnel from the immediate area.

  • Protect: Don appropriate PPE (Nitrile gloves, safety goggles, lab coat, and an N95 or P100 particulate respirator if dust is airborne).

  • Contain: Cover the spill with a damp absorbent pad or an inert binding agent (e.g., sand or vermiculite) to suppress dust formation.

  • Collect: Shovel the mixture into a hazardous waste container. Wash the spill area with a mild detergent and water, collecting the wash water as liquid hazardous waste.

If the compound is exposed to a laboratory fire, it poses severe inhalation hazards. High-temperature incineration at a licensed facility is the only approved disposal method because these facilities utilize specialized scrubbers to neutralize the toxic gases generated during combustion.

Decomposition Compound 5-(2-Hydroxyethyl) nicotinonitrile Heat High Heat / Combustion (>300°C) Compound->Heat NOx Nitrogen Oxides (NOx) Highly Toxic Gas Heat->NOx COx Carbon Oxides (CO, CO2) Asphyxiants Heat->COx HCN Hydrogen Cyanide (HCN) Lethal Toxin Heat->HCN Nitrile cleavage

Thermal Decomposition Pathway and Toxic Gas Generation.

References

  • [2] Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P." EPA.gov. Available at: [Link]

  • [3] American Society of Health-System Pharmacists (ASHP). "EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals." ASHP.org. Available at:[Link]

Sources

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